Bafetinib
Description
This compound has been used in trials studying the treatment of Adult Gliosarcoma, Adult Mixed Glioma, Adult Glioblastoma, Chronic Myeloid Leukemia, and Acute Lymphocytic Leukemia, among others.
This compound is an orally active 2-phenylaminopyrimidine derivative with potential antineoplastic activity. INNO-406 specifically binds to and inhibits the Bcr/Abl fusion protein tyrosine kinase, an abnormal enzyme produced by Philadelphia chromosomal translocation associated with chronic myeloid leukemia (CML). Furthermore, this agent also inhibits the Src-family member Lyn tyrosine kinase, upregulated in imatinib-resistant CML cells and in a variety of solid cancer cell types. The inhibitory effect of INNO-406 on these specific tyrosine kinases decreases cellular proliferation and induces apoptosis. A high percentage of CML patients are refractory to imatinib, which sometimes results from point mutations occurring in the kinase domain of the Bcr/Abl fusion product. Due to its dual inhibitory activity, INNO-406 has been shown to overcome this particular drug resistance and to be a potent and effective agent in the treatment of imatinib-resistant CML.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a potent and selective dual Bcr-Abl/Lyn tyrosine kinase inhibitor is an agent for imatinib-resistant leukemia
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F3N8O/c1-19-4-7-23(13-27(19)39-29-36-10-8-26(38-29)22-14-34-18-35-15-22)37-28(42)20-5-6-21(25(12-20)30(31,32)33)16-41-11-9-24(17-41)40(2)3/h4-8,10,12-15,18,24H,9,11,16-17H2,1-3H3,(H,37,42)(H,36,38,39)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBAJMQHJDFTQJ-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F3N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001006512 | |
| Record name | Bafetinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001006512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859212-16-1 | |
| Record name | Bafetinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859212-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bafetinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859212161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bafetinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11851 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bafetinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001006512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAFETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVW4Z03I9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bafetinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240206 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Bafetinib's Mechanism of Action in Chronic Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bafetinib (formerly INNO-406 or NS-187) is a second-generation tyrosine kinase inhibitor (TKI) designed to target the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[1] Developed as a successor to imatinib, this compound exhibits enhanced potency and activity against a range of imatinib-resistant BCR-ABL mutations.[2][3] This technical guide provides an in-depth exploration of the molecular mechanism of this compound in CML, detailing its primary targets, impact on downstream signaling pathways, and its activity in preclinical models. The information is presented through comprehensive data tables, detailed experimental protocols, and visual diagrams of key cellular pathways to support researchers and professionals in oncology drug development.
Core Mechanism: Dual Inhibition of BCR-ABL and Lyn Kinase
This compound functions as a potent and selective dual inhibitor of the BCR-ABL tyrosine kinase and the Src family kinase, Lyn.[4][5] The constitutive activation of the BCR-ABL kinase is the primary driver of CML pathogenesis, leading to uncontrolled proliferation of granulocytes. Lyn kinase, another key player, has been implicated in imatinib resistance.[3] By targeting both kinases, this compound presents a dual-pronged approach to suppressing CML cell growth and overcoming resistance.
Kinase Inhibition Profile
This compound demonstrates significant potency against both wild-type and a variety of mutated BCR-ABL kinases, with the notable exception of the T315I "gatekeeper" mutation.[2][4] Its inhibitory action extends to Lyn kinase, a feature that distinguishes it from first-generation TKIs like imatinib. The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and in various CML cell lines.
Table 1: this compound Kinase Inhibition
| Target Kinase | IC50 (nM) | Reference |
| BCR-ABL | 5.8 | [4][5] |
| Lyn | 19 | [4][5] |
| Fyn | - | [5] |
| c-Kit | Less Potent | [4] |
| PDGFR | Less Potent | [4] |
Table 2: this compound Activity Against Imatinib-Resistant BCR-ABL Mutations
| BCR-ABL Mutant | IC50 (nM) | Reference |
| M244V | Inhibited | [5] |
| G250E | Inhibited | [5] |
| Y253F | Inhibited | [5] |
| E255K | Sensitive | [5] |
| F317L | Inhibited | [5] |
| T315I | No Effect | [4][5] |
Table 3: this compound Cellular Activity in CML Cell Lines
| Cell Line | Description | IC50 (nM) | Reference |
| K562 | BCR-ABL positive | 11 | [4][5] |
| KU812 | BCR-ABL positive | - | [5] |
| BaF3/wt | BCR-ABL positive | - | [5] |
| BaF3/E255K | Imatinib-resistant | Sensitive | [5] |
| 293T (transfected with wt Bcr-Abl) | - | 22 | [4][5] |
Impact on Downstream Signaling Pathways
This compound's inhibition of BCR-ABL and Lyn kinases disrupts the downstream signaling cascades that are crucial for the survival and proliferation of CML cells. This leads to the induction of apoptosis (programmed cell death) and cell cycle arrest.
The BCR-ABL Signaling Cascade
The constitutively active BCR-ABL kinase phosphorylates a multitude of downstream substrates, activating several key signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways.[6][7][8] this compound's inhibition of BCR-ABL effectively shuts down these pro-survival signals. A critical substrate of BCR-ABL is the adaptor protein CrkL, and the phosphorylation status of CrkL is often used as a biomarker for BCR-ABL kinase activity.[9][10]
Figure 1: this compound's inhibition of the BCR-ABL signaling pathway.
Induction of Apoptosis
By blocking the pro-survival signals emanating from BCR-ABL, this compound triggers the intrinsic apoptotic pathway.[11] This is characterized by the modulation of Bcl-2 family proteins, leading to the activation of caspases, the executioners of apoptosis. This compound has been shown to enhance the activity of pro-apoptotic proteins such as Bim, Bad, Bmf, and Bik.[11][12]
Figure 2: this compound's role in inducing apoptosis in CML cells.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the mechanism of action of this compound in CML research.
In Vitro Kinase Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against BCR-ABL and other kinases.[5][13]
-
Reaction Mixture Preparation: Prepare a 25 µL reaction mixture containing a peptide substrate (250 µM), [γ-33P]ATP (740 Bq/µL), and cold ATP (20 µM).
-
Enzyme Addition: Add the purified kinase (e.g., BCR-ABL) to a final concentration of 10 nM.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A DMSO control (no inhibitor) should be included.
-
Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 30-60 minutes).
-
Assay Termination and Detection: Terminate the reaction and measure the incorporation of 33P into the peptide substrate using a suitable method, such as the SignaTECT Protein Tyrosine Kinase Assay System.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
For non-radioactive assays, an enzyme-linked immunosorbent assay (ELISA) format can be used to detect phosphorylated substrates.[5]
Figure 3: A generalized workflow for an in vitro kinase assay.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the effect of this compound on the viability and proliferation of CML cell lines.[4][13]
-
Cell Seeding: Seed CML cells (e.g., K562, KU812) in a 96-well plate at a density of 1 x 10^3 to 5 x 10^3 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting
This protocol details the steps for analyzing the phosphorylation status of BCR-ABL and its downstream targets, such as CrkL, in response to this compound treatment.
-
Cell Lysis: Treat CML cells with this compound for the desired time, then lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-BCR-ABL, phospho-CrkL, total BCR-ABL, total CrkL, or a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Off-Target Effects and Resistance
While this compound is a selective inhibitor, it is important to consider its potential off-target effects. At a concentration of 0.1 µM, this compound was found to inhibit Fyn and Abl-related gene (Arg) in addition to Abl and Lyn.[5] Understanding the broader kinase inhibition profile is crucial for predicting potential side effects and for designing rational combination therapies.
The primary mechanism of resistance to this compound is the T315I mutation in the BCR-ABL kinase domain.[2][4] This mutation sterically hinders the binding of this compound and other second-generation TKIs to the ATP-binding pocket.
Conclusion
This compound is a potent dual inhibitor of BCR-ABL and Lyn kinases with significant activity against a range of imatinib-resistant CML, excluding the T315I mutation. Its mechanism of action involves the direct inhibition of these kinases, leading to the suppression of downstream pro-survival signaling pathways and the induction of apoptosis. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound in the treatment of CML.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/AKT/mTOR network for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combating TKI resistance in CML by inhibiting the PI3K/Akt/mTOR pathway in combination with TKIs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound (PD015660, ZGBAJMQHJDFTQJ-DEOSSOPVSA-N) [probes-drugs.org]
- 13. Lyn-IN-1 | dual Bcr-Abl/Lyn inhibitor | CAS 887650-05-7 | InvivoChem [invivochem.com]
Bafetinib: A Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bafetinib (formerly INNO-406 and NS-187) is a potent, orally bioavailable, second-generation tyrosine kinase inhibitor (TKI).[1][2] It was rationally designed based on the chemical structure of imatinib to exhibit improved potency and a distinct selectivity profile, primarily targeting the Bcr-Abl fusion protein and the Src family kinase Lyn.[3][4] This dual inhibitory activity allows this compound to be effective against wild-type Bcr-Abl and many imatinib-resistant Bcr-Abl mutations, with the notable exception of the T315I mutation.[1][3] Its narrower kinase selectivity spectrum compared to other second-generation TKIs like dasatinib suggests a potential for fewer off-target effects.[5] This guide provides a comprehensive overview of this compound's target profile, kinase selectivity, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.
Target Profile and Kinase Selectivity
This compound is characterized as a potent dual inhibitor of the Bcr-Abl tyrosine kinase and the Src family member Lyn kinase.[6][7] Its efficacy extends to a range of imatinib-resistant Bcr-Abl mutations.[1]
Primary Targets and Potency
This compound demonstrates high potency against its primary targets in biochemical and cellular assays. In cell-free assays, the IC50 values for Bcr-Abl and Lyn are 5.8 nM and 19 nM, respectively.[6][7][8] In cellular models, this compound effectively blocks the autophosphorylation of wild-type Bcr-Abl with IC50 values of 11 nM in K562 cells and 22 nM in 293T cells.[6][8][9]
| Target | Assay Type | IC50 (nM) | Cell Line (if applicable) | Reference(s) |
| Bcr-Abl | Cell-free | 5.8 | N/A | [6][7][8] |
| Lyn | Cell-free | 19 | N/A | [6][7][8] |
| Bcr-Abl (WT) | Cellular | 11 | K562 | [6][8][9] |
| Bcr-Abl (WT) | Cellular | 22 | 293T | [6][8][9] |
Activity Against Imatinib-Resistant Bcr-Abl Mutants
A key feature of this compound is its ability to inhibit 12 of the 13 most common imatinib-resistant Bcr-Abl point mutations.[1][3] However, it is not effective against the T315I "gatekeeper" mutation.[1][6] This positions this compound as a therapeutic option for patients who have developed resistance to imatinib due to specific kinase domain mutations.
| Bcr-Abl Mutant | In Vitro Activity | Reference(s) |
| M244V | Inhibited | [6] |
| G250E | Inhibited | [6] |
| Y253F | Inhibited | [6] |
| E255K | Inhibited | [6][8] |
| F317L | Inhibited | [6] |
| T315I | No effect | [1][6][8] |
Kinase Selectivity Profile
This compound exhibits a more selective kinase inhibition profile compared to imatinib.[10] A screening against a panel of 79 other tyrosine kinases at a concentration of 0.1 µM revealed that this compound significantly inhibits only a few other kinases, including Abl-related gene (ARG) and Fyn.[6][10] At a higher concentration of 1.0 µM, it also inhibits BLK, FLT3, PDGFR (alpha and beta), and p70S6K.[10] Notably, unlike imatinib, this compound does not significantly inhibit PDGFR or c-Kit at lower concentrations.[8][10]
| Kinase | Inhibition at 0.1 µM | Inhibition at 1.0 µM | Reference(s) |
| ARG | Yes | Yes | [10] |
| Fyn | Yes | Yes | [6][10] |
| BLK | No | Yes | [10] |
| FLT3 | No | Yes | [10] |
| PDGFRα | No | Yes | [10] |
| PDGFRβ | No | Yes | [10] |
| p70S6K | No | Yes | [10] |
| c-Kit | No (less potent) | Not specified | [8][10] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of the Bcr-Abl and Lyn tyrosine kinases, which are crucial for the proliferation and survival of certain cancer cells, particularly in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[11][12]
Inhibition of Bcr-Abl Signaling
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic cells. This compound binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates. This blockade of Bcr-Abl activity leads to the induction of both caspase-mediated and caspase-independent apoptosis in Bcr-Abl positive leukemia cell lines.[8]
Modulation of PD-L1 Expression via the c-Myc Pathway
Recent studies have revealed an additional mechanism of action for this compound involving the regulation of programmed death-ligand 1 (PD-L1). This compound has been shown to suppress the transcription of PD-L1 in lung cancer cells by inhibiting the transcription of the c-Myc oncogene.[13][14] This suggests a potential role for this compound in modulating the tumor immune microenvironment.[14]
Experimental Protocols
The characterization of this compound's target profile and kinase selectivity has been achieved through a variety of in vitro and cellular assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay is a standard method for determining the direct inhibitory effect of a compound on a purified kinase.
-
Principle: Measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide substrate by the kinase. Inhibition is quantified by the reduction in radioactivity incorporated into the substrate.
-
Protocol Outline:
-
A reaction mixture is prepared containing the purified kinase (e.g., Bcr-Abl at 10 nM), a peptide substrate (e.g., 250 µM), [γ-³³P]ATP (e.g., 740 Bq/µL), and unlabeled ATP (e.g., 20 µM).[8]
-
Serial dilutions of this compound or a vehicle control are added to the reaction mixture.
-
The reaction is incubated at a controlled temperature for a specified time to allow for phosphorylation.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP.
-
The radioactivity of the phosphorylated substrate is measured using a scintillation counter.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability and proliferation of cancer cell lines.
-
Principle: Measures the metabolic activity of living cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Protocol Outline:
-
Cancer cell lines (e.g., K562, KU812) are seeded in 96-well plates at a specific density (e.g., 1 x 10³ to 5 x 10³ cells/well).[8]
-
Cells are incubated with serial dilutions of this compound for a defined period (e.g., 72 hours).[8]
-
An MTT solution is added to each well, and the plates are incubated to allow for formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.
-
IC50 values, representing the concentration of this compound that inhibits cell proliferation by 50%, are calculated by fitting the data to a logistic curve.[8]
-
Clinical Development and Future Directions
This compound has undergone clinical investigation for the treatment of various malignancies. It has been evaluated in Phase I and II clinical trials for patients with imatinib-resistant or -intolerant CML, B-cell chronic lymphocytic leukemia, and prostate cancer.[1][3] Additionally, due to its ability to cross the blood-brain barrier to some extent, its potential for treating brain tumors has also been explored.[1] The unique target profile of this compound, with its potent dual inhibition of Bcr-Abl and Lyn and its activity against a spectrum of resistance mutations, continues to make it a compound of interest in the development of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. This compound | C30H31F3N8O | CID 11387605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. This compound Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer [frontiersin.org]
Bafetinib (INNO-406): A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bafetinib (formerly INNO-406) is a potent, orally bioavailable, second-generation dual tyrosine kinase inhibitor targeting both the Bcr-Abl fusion protein and the Src family kinase Lyn.[1][2][3] Developed to overcome resistance to first-generation inhibitors like imatinib, this compound has demonstrated significant preclinical activity across a range of hematological and solid tumors. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies to support further research and development.
Mechanism of Action
This compound was rationally designed based on the chemical structure of imatinib to enhance binding affinity and potency against the Bcr-Abl kinase.[2] It also potently inhibits Lyn kinase, which is often implicated in imatinib resistance in Chronic Myeloid Leukemia (CML).[2][3] The dual inhibition of these kinases disrupts key signaling pathways involved in cell proliferation, survival, and apoptosis.
Kinase Inhibition
This compound has shown high potency against both wild-type and a variety of imatinib-resistant Bcr-Abl mutants, with the notable exception of the T315I mutation.[4][5] In cell-free assays, the IC50 values for Bcr-Abl and Lyn are 5.8 nM and 19 nM, respectively.[5][6]
Cellular Effects
In Bcr-Abl positive leukemia cell lines, this compound effectively blocks the autophosphorylation of Bcr-Abl and induces both caspase-mediated and caspase-independent apoptosis.[4][6] This is achieved in part by upregulating the transcription of several pro-apoptotic Bcl-2 homology (BH)3-only proteins, including Bim, Bmf, and Bik.[1][7] Furthermore, this compound has been shown to suppress the transcription of PD-L1 through the inhibition of c-Myc in lung cancer models, suggesting a potential role in modulating the tumor immune microenvironment.[1][8]
In Vitro Studies
Kinase and Cell-Based Assay Data
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cancer cell lines.
Table 1: this compound Kinase Inhibition
| Target Kinase | IC50 (nM) | Assay Type |
| Bcr-Abl | 5.8 | Cell-free |
| Lyn | 19 | Cell-free |
| Fyn | - | Inhibited at 0.1µM |
| Abl (unphosphorylated) | - | Inhibited |
| Abl (phosphorylated) | - | Inhibited |
Data compiled from multiple sources.[5][6]
Table 2: this compound Cellular Activity (IC50 values)
| Cell Line | Cancer Type | Bcr-Abl Status | IC50 (nM) |
| K562 | CML | Positive (wt) | 11 |
| KU812 | CML | Positive (wt) | - |
| BaF3/wt | Leukemia | Positive (wt) | - |
| 293T (transfected) | - | Positive (wt) | 22 |
| BaF3/E255K | Leukemia | Positive (mutant) | Sensitive |
| BaF3/T315I | Leukemia | Positive (mutant) | No effect |
| U937 | Leukemia | Negative | No effect |
| U-138MG | Glioblastoma | - | ~2.5-5 µM (viability) |
| H292 | Lung Cancer | - | 1.25 µM (PD-L1 inhibition) |
Data compiled from multiple sources.[5][6][9][10]
Experimental Protocols
A standard in vitro kinase assay can be performed in a 25 µL reaction mixture.[6][11]
-
Components:
-
250 µM peptide substrate
-
740 Bq/µL [γ-33P]ATP
-
20 µM cold ATP
-
10 nM of the respective Bcr-Abl kinase
-
Varying concentrations of this compound
-
-
Procedure:
-
Combine the kinase, peptide substrate, and this compound in the reaction buffer.
-
Initiate the reaction by adding the ATP mixture.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and measure the incorporation of the radiolabeled phosphate into the substrate using a suitable detection system like the SignaTECT protein tyrosine kinase assay system.[6][11]
-
The anti-proliferative effects of this compound can be determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]
-
Procedure:
-
Plate cells (e.g., K562, BaF3) in 96-well plates at a density of 1 x 10³ to 5 x 10³ cells per well.[6]
-
Treat the cells with serial dilutions of this compound (e.g., 0-10 µM) and incubate for 72 hours.[6]
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 values by fitting the data to a logistic curve.[6]
-
In Vivo Studies
This compound has demonstrated significant anti-tumor efficacy in various preclinical animal models.
Table 3: Summary of In Vivo Efficacy Studies
| Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| CML | KU812 Xenograft (Balb/c-nu/nu mice) | 0.2 - 20 mg/kg/day, p.o. | Significant tumor growth inhibition at 0.2 mg/kg/day; complete inhibition at 20 mg/kg/day.[6][12] |
| CNS Leukemia | Ba/F3 Xenograft (mice) | 60 mg/kg this compound + 50 mg/kg CsA | Combination therapy significantly inhibited leukemia growth in the brain.[6] |
| Glioblastoma | U-138MG Xenograft (mice) | - | This compound in combination with cyclosporine A showed therapeutic potential.[9] |
| Lung Cancer | CT26 Xenograft (Balb/c mice) | 30 mg/kg/day, p.o. | Significantly inhibited tumor growth and PD-L1 expression.[8] |
Pharmacokinetic Profile
Preclinical studies in rodents have provided insights into the pharmacokinetic properties of this compound.
-
Bioavailability: In Balb/c mice, the oral bioavailability of this compound is 32%.[6]
-
Blood-Brain Barrier Penetration: A small fraction of this compound can cross the blood-brain barrier, achieving concentrations in the brain that are approximately 10% of plasma levels in rats.[13] Peak brain concentrations in mice were observed 2 hours after oral administration.[13] However, this compound is a substrate for the P-glycoprotein (P-gp) efflux pump, which may limit its brain accumulation.[13] Human studies have indicated that this compound does not sufficiently cross the blood-brain barrier for the treatment of brain tumors.[14]
-
Plasma Protein Binding: this compound is highly protein-bound (95%) in both humans and rats.[13]
Experimental Protocols
-
Cell Implantation:
-
Harvest cancer cells (e.g., KU812, CT26) during their exponential growth phase.
-
Inject the cells subcutaneously into the flank of immunocompromised mice (e.g., Balb/c-nu/nu).
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Administer this compound orally (p.o.) via gavage at the desired dose and schedule. The vehicle control could be a solution of 0.5% methylcellulose.[6]
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., western blot for target protein expression).
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways targeted by this compound and a general experimental workflow for its preclinical evaluation.
This compound Mechanism of Action in Bcr-Abl Positive Leukemia
Caption: this compound inhibits Bcr-Abl, blocking downstream pro-survival pathways.
This compound's Effect on the Lyn Kinase and PD-L1 Expression
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | this compound Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer [frontiersin.org]
- 9. ascopubs.org [ascopubs.org]
- 10. This compound Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
- 12. Lyn Kinase Promotes the Proliferation of Malignant Melanoma Cells through Inhibition of Apoptosis and Autophagy via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Neuropharmacokinetic Assessment of this compound, a Second Generation Dual BCR-Abl/Lyn Tyrosine Kinase Inhibitor, in Patients with Recurrent High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A neuropharmacokinetic assessment of this compound, a second generation dual BCR-Abl/Lyn tyrosine kinase inhibitor, in patients with recurrent high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Bafetinib's Impact on Bcr-Abl Downstream Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bafetinib (formerly INNO-406 or NS-187) is a potent, second-generation, dual tyrosine kinase inhibitor (TKI) that targets both the Bcr-Abl fusion protein and the Src family kinase Lyn.[1][2] This specificity offers a therapeutic advantage in the treatment of Philadelphia chromosome-positive (Ph+) leukemias, such as chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), particularly in cases of imatinib resistance.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on critical downstream signaling pathways, a compilation of quantitative data, and detailed experimental protocols for key assays.
Mechanism of Action: Dual Inhibition of Bcr-Abl and Lyn Kinase
This compound was rationally designed based on the chemical structure of imatinib to enhance binding affinity and potency against the Bcr-Abl kinase.[1] A key structural modification, the addition of a trifluoromethyl group, allows this compound to exploit a hydrophobic pocket in the Abl kinase domain, resulting in a significant increase in inhibitory activity compared to imatinib.[2]
This compound's primary mechanism of action involves the direct inhibition of the Bcr-Abl tyrosine kinase, preventing its autophosphorylation and subsequent activation of downstream signaling cascades that drive malignant cell proliferation and survival.[4] In addition to its potent activity against wild-type Bcr-Abl, this compound is also effective against a majority of imatinib-resistant Bcr-Abl point mutations, with the notable exception of the T315I "gatekeeper" mutation.[3][5]
Crucially, this compound also inhibits Lyn kinase, a member of the Src family of tyrosine kinases.[3] Overexpression and activation of Lyn have been identified as a mechanism of resistance to imatinib.[1] By dually targeting both Bcr-Abl and Lyn, this compound provides a more comprehensive blockade of oncogenic signaling in Ph+ leukemias.
This compound's Effect on Bcr-Abl Downstream Signaling Pathways
The constitutive activation of the Bcr-Abl tyrosine kinase initiates a complex network of downstream signaling pathways crucial for the leukemic phenotype. This compound's inhibitory action on Bcr-Abl and Lyn effectively abrogates these signals, leading to cell cycle arrest and apoptosis.
Inhibition of Pro-Survival and Proliferative Signaling
While direct evidence from the initial search results on this compound's specific impact on STAT5, MAPK, and PI3K/AKT phosphorylation is limited, its known role as a potent Bcr-Abl inhibitor strongly implies a reduction in the activity of these pathways, which are well-established downstream effectors of Bcr-Abl. The inhibition of these pathways collectively contributes to the anti-leukemic effects of this compound.
-
PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. Bcr-Abl is known to activate PI3K/Akt signaling. While the provided search results do not offer specific data on this compound's direct effect on Akt phosphorylation, its inhibition of Bcr-Abl would logically lead to the downregulation of this pathway.[6]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another key signaling cascade downstream of Bcr-Abl that controls cell proliferation and differentiation.[7] this compound's inhibition of Bcr-Abl is expected to suppress this pathway.
-
JAK/STAT Pathway: The JAK/STAT pathway, particularly STAT5, is constitutively activated by Bcr-Abl and plays a crucial role in the proliferation and survival of CML cells.[8] this compound's mechanism of action strongly suggests an inhibitory effect on STAT5 phosphorylation.
Induction of Apoptosis
This compound effectively induces apoptosis in Bcr-Abl positive cells through the intrinsic, Bcl-2 family-regulated pathway.[5] This is achieved by upregulating the transcription of several pro-apoptotic BH3-only proteins, including Bim, Bmf, and Bik.[5][6] This transcriptional upregulation is significantly more potent with this compound as compared to imatinib.[5] The induction of these pro-apoptotic proteins disrupts the balance of the Bcl-2 family, leading to the activation of caspases and programmed cell death.
Caption: this compound inhibits Bcr-Abl and Lyn, blocking downstream pro-survival and proliferative pathways.
Quantitative Data
The following tables summarize the in vitro potency of this compound from various studies.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| Bcr-Abl | Cell-free | 5.8 | [4] |
| Lyn | Cell-free | 19 | [4] |
Table 2: Inhibition of Bcr-Abl Autophosphorylation in Cellular Assays
| Cell Line | IC50 (nM) | Reference |
| K562 | 11 | [4] |
| 293T (transfected with wt Bcr-Abl) | 22 | [4] |
Table 3: Antiproliferative Activity in Bcr-Abl Positive Cell Lines
| Cell Line | IC50 (nM) | Reference |
| K562 | Data not specified | [4] |
| KU812 | Data not specified | [4] |
| BaF3/wt | Data not specified | [4] |
| BaF3/E255K | Data not specified | [4] |
Note: While the source indicates potent antiproliferative effects, specific IC50 values for these cell lines were not provided in the search results.
Experimental Protocols
Bcr-Abl Kinase Assay (In Vitro)
This protocol is based on the methodology described for assessing the direct inhibitory effect of this compound on Bcr-Abl kinase activity.[9]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Bcr-Abl kinase in a cell-free system.
Materials:
-
Recombinant Bcr-Abl kinase (10 nM)
-
Peptide substrate (250 µM)
-
[γ-33P]ATP (740 Bq/µL)
-
Cold Adenosine Triphosphate (ATP) (20 µM)
-
This compound (serial dilutions)
-
Reaction buffer
-
SignaTECT Protein Tyrosine Kinase Assay System
-
25 µL reaction mixture volume
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 25 µL reaction volume, combine the recombinant Bcr-Abl kinase (10 nM), the peptide substrate (250 µM), and the desired concentration of this compound.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP (740 Bq/µL) and cold ATP (20 µM).
-
Incubate the reaction mixture under conditions optimal for kinase activity (e.g., 30°C for a specified time).
-
Terminate the reaction and measure the incorporation of the radiolabeled phosphate into the peptide substrate using the SignaTECT system, following the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a logistic curve.
Caption: Workflow for determining this compound's in vitro IC50 against Bcr-Abl kinase.
Cell Proliferation (MTT) Assay
This protocol is adapted from the methodology used to assess the antiproliferative effects of this compound on CML cell lines.[4]
Objective: To determine the IC50 of this compound for inhibiting the proliferation of Bcr-Abl positive cell lines.
Materials:
-
Bcr-Abl positive cell lines (e.g., K562, KU812, BaF3/wt)
-
Bcr-Abl negative control cell line (e.g., U937)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10³ to 5 x 10³ cells per well, depending on the cell line.[4]
-
Allow cells to adhere or stabilize for a few hours.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[4]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a logistic curve.
Caption: Workflow for assessing the antiproliferative effects of this compound using an MTT assay.
Western Blotting for Phospho-Protein Analysis
This is a generalized protocol for assessing the phosphorylation status of downstream signaling proteins.
Objective: To determine the effect of this compound on the phosphorylation of Bcr-Abl and its downstream targets (e.g., STAT5, ERK, Akt).
Materials:
-
Bcr-Abl positive cells
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture Bcr-Abl positive cells and treat with various concentrations of this compound for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a potent dual inhibitor of Bcr-Abl and Lyn kinases, demonstrating significant activity against both wild-type and many imatinib-resistant Bcr-Abl mutations. Its mechanism of action involves the direct inhibition of these kinases, leading to the suppression of critical downstream signaling pathways that govern cell proliferation and survival. Furthermore, this compound actively promotes apoptosis through the upregulation of pro-apoptotic BH3-only proteins. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapies for Ph+ leukemias. Further investigation into the precise effects of this compound on the phosphorylation status of key downstream effectors such as STAT5, ERK, and Akt will provide a more detailed understanding of its molecular mechanism.
References
- 1. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Computational Approach to Analyze the Mechanism of Action of the Kinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
The Role of Lyn Kinase Inhibition by Bafetinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bafetinib (formerly INNO-406 and NS-187) is a potent, orally bioavailable, second-generation tyrosine kinase inhibitor (TKI) that functions as a dual inhibitor of both Bcr-Abl and the Src family kinase, Lyn.[1][2][3] This dual inhibitory action makes it a significant agent in overcoming resistance to first-generation TKIs like imatinib, particularly in the context of Philadelphia chromosome-positive (Ph+) leukemias such as Chronic Myeloid Leukemia (CML).[2][4] Lyn kinase, a key regulator in both activating and inhibitory signaling pathways within hematopoietic cells, is frequently implicated in the pathogenesis of various cancers and autoimmune diseases.[5][6] This technical guide provides an in-depth overview of the mechanism of Lyn kinase inhibition by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Introduction to Lyn Kinase
Lyn, a member of the Src family of non-receptor protein tyrosine kinases, plays a critical and often dualistic role in signal transduction.[5] It is integral to the signaling cascades of various cell surface receptors, including the B-cell receptor (BCR), and is involved in regulating a multitude of cellular processes such as proliferation, differentiation, survival, and apoptosis.[6] Dysregulation of Lyn kinase activity has been linked to the progression of several solid tumors and hematological malignancies, as well as autoimmune disorders like systemic lupus erythematosus (SLE).[3][5]
This compound: A Dual Bcr-Abl/Lyn Kinase Inhibitor
This compound was rationally designed based on the structure of imatinib to achieve higher potency and overcome resistance mechanisms.[3] Its ability to inhibit both Bcr-Abl and Lyn kinases addresses a key mechanism of imatinib resistance, where Lyn kinase can be upregulated.[4]
Mechanism of Action
This compound competitively binds to the ATP-binding site of the kinase domain of both Bcr-Abl and Lyn, thereby inhibiting their phosphorylation activity. This blockade prevents the downstream signaling events that drive oncogenesis.[2]
Quantitative Data: this compound's Inhibitory Profile
The following tables summarize the inhibitory activity of this compound against various kinases, providing a comparative view of its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound (IC50)
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| Bcr-Abl | 5.8 | Cell-free | [2] |
| Lyn | 19 | Cell-free | [2] |
| Fyn | >100 | Cell-free | [1] |
| Abl (mutant M244V) | Potent Inhibition | In vitro kinase assay | [1] |
| Abl (mutant G250E) | Potent Inhibition | In vitro kinase assay | [1] |
| Abl (mutant Y253F) | Potent Inhibition | In vitro kinase assay | [1] |
| Abl (mutant F317L) | Potent Inhibition | In vitro kinase assay | [1] |
| Abl (mutant T315I) | No effect | In vitro kinase assay | [1] |
Table 2: Cellular Activity of this compound (IC50)
| Cell Line | IC50 (nM) | Cell Type | Reference |
| K562 | 11 | CML, Bcr-Abl+ | [2] |
| 293T (transfected with wt Bcr-Abl) | 22 | Embryonic Kidney | [2] |
| KU812 | Potent Suppression | CML, Bcr-Abl+ | [2] |
| BaF3/wt | Potent Suppression | Pro-B, Bcr-Abl+ | [2] |
| BaF3/E255K | Dose-dependent antiproliferative effect | Pro-B, Bcr-Abl mutant | [2] |
| U937 | No effect | Histiocytic Lymphoma, Bcr-Abl- | [2] |
Signaling Pathways Modulated by this compound through Lyn Inhibition
This compound's inhibition of Lyn kinase significantly impacts downstream signaling pathways, particularly in B-cells.
B-Cell Receptor (BCR) Signaling
Lyn kinase plays a dual role in BCR signaling. It initiates activating signals by phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) of Igα/β, leading to the recruitment and activation of Syk.[5][7] This cascade ultimately results in cell proliferation and survival.[7] Conversely, Lyn also mediates inhibitory signals by phosphorylating immunoreceptor tyrosine-based inhibitory motifs (ITIMs) on co-receptors like CD22 and FcγRIIB, which recruit phosphatases to dampen the activating signals.[5][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on Lyn kinase.
In Vitro Lyn Kinase Inhibition Assay
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of this compound against Lyn kinase.
Materials:
-
Recombinant human Lyn kinase
-
Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
Streptavidin-coated plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Add 20 µL of a solution containing the peptide substrate and [γ-³³P]ATP in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 20 µL of a solution containing Lyn kinase in kinase reaction buffer to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.
-
Transfer 80 µL of the reaction mixture to a streptavidin-coated plate and incubate at room temperature for 30 minutes to allow the biotinylated substrate to bind.
-
Wash the plate three times with phosphate-buffered saline (PBS) to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a DMSO-only control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[2]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[9][10]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9][10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis of Lyn Phosphorylation
This protocol is for detecting the phosphorylation status of Lyn kinase in cells treated with this compound.
Materials:
-
Cell line expressing Lyn kinase
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Lyn (e.g., Tyr397 or Tyr507) and anti-total-Lyn
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with various concentrations of this compound for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Lyn antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-Lyn antibody as a loading control.
Clinical Development of this compound
This compound has been evaluated in clinical trials for various malignancies. Phase I trials in patients with imatinib-resistant or -intolerant CML demonstrated clinical activity.[3] Phase II trials have been completed for hormone-refractory prostate cancer and for relapsed or refractory B-cell chronic lymphocytic leukemia (B-CLL).[11][12]
Conclusion
This compound's dual inhibition of Bcr-Abl and Lyn kinases provides a promising therapeutic strategy, particularly in overcoming resistance to earlier-generation TKIs. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of kinase inhibitors. The intricate role of Lyn kinase in both promoting and suppressing cellular signaling underscores the importance of targeted therapies like this compound in the precision medicine landscape.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Frontiers | Lyn, Lupus, and (B) Lymphocytes, a Lesson on the Critical Balance of Kinase Signaling in Immunity [frontiersin.org]
- 6. LYN - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
The Structure-Activity Relationship of Bafetinib: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Dual Bcr-Abl/Lyn Kinase Inhibitor
Bafetinib (also known as INNO-406 or NS-187) is a second-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance to imatinib in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing the molecular interactions, experimental methodologies, and key structural modifications that govern its inhibitory potency and selectivity.
Introduction: The Rationale for this compound's Development
Imatinib, the first-in-class Bcr-Abl inhibitor, revolutionized the treatment of CML. However, the emergence of drug resistance, often due to point mutations in the Bcr-Abl kinase domain, necessitated the development of new therapeutic agents.[2] this compound was rationally designed based on the chemical scaffold of imatinib with modifications aimed at enhancing its binding affinity and potency against wild-type and various imatinib-resistant Bcr-Abl mutants.[1] A key feature of this compound is its dual inhibitory activity against both Bcr-Abl and Lyn, a Src family kinase implicated in imatinib resistance.[1][2]
Core Structure and Key Pharmacophoric Features
This compound's chemical structure consists of a central 2-phenylaminopyrimidine core, which is a common feature in many kinase inhibitors, responsible for key hydrogen bonding interactions within the ATP-binding site of the kinase. The molecule's design was guided by exploiting a hydrophobic pocket in the Abl kinase domain, which was identified through crystal structure analysis of imatinib bound to Abl.[2]
Structure-Activity Relationship (SAR) Studies
The development of this compound involved systematic modifications of the imatinib scaffold to optimize its inhibitory activity. A key publication by Asaki et al. in Bioorganic & Medicinal Chemistry Letters (2006) details the SAR of a series of 3-substituted benzamide derivatives.
The Critical Role of the 3-Trifluoromethyl Group
One of the most significant findings from the SAR studies was the impact of substitutions on the benzamide ring. The introduction of a trifluoromethyl (-CF3) group at the 3-position of the benzamide ring resulted in a dramatic increase in potency. This modification was designed to occupy a hydrophobic pocket near the phenyl ring of the inhibitor, a region not fully exploited by imatinib.[2] The trifluoromethyl group's strong electron-withdrawing nature and lipophilicity contribute to favorable hydrophobic interactions within this pocket, leading to enhanced binding affinity.[2]
Quantitative SAR Data
The following tables summarize the quantitative data from SAR studies, highlighting the impact of various substitutions on the inhibitory activity against the Bcr-Abl positive K562 cell line.
| Compound | Substitution (R) | K562 IC50 (nM) |
| Imatinib | - | 250 |
| This compound (9b) | 3-CF3 | 4.5 |
| 9a | 3-F | 13 |
| 9c | 3-Cl | 11 |
| 9d | 3-Br | 12 |
| 9e | 3-I | 20 |
| 9f | 3-CH3 | 110 |
| 9g | 3-OCH3 | 240 |
| 9h | 3-NO2 | 160 |
| 9i | 3-CN | 90 |
| 9j | 3-NH2 | >1000 |
Data sourced from Asaki et al., Bioorganic & Medicinal Chemistry Letters, 2006, 16(5), 1421-1425.
As the data clearly indicates, the introduction of a trifluoromethyl group at the 3-position (this compound) resulted in a greater than 55-fold increase in potency compared to imatinib. Halogen substitutions at the same position also yielded highly potent compounds.
Kinase Selectivity Profile
This compound exhibits potent inhibition of both Bcr-Abl and the Src family kinase Lyn, with IC50 values of 5.8 nM and 19 nM, respectively, in cell-free assays.[3] This dual inhibitory activity is a key differentiator from imatinib and is thought to contribute to its efficacy in imatinib-resistant CML. This compound is more selective than imatinib and does not significantly inhibit PDGFR or c-KIT.[3] It is effective against most imatinib-resistant mutations, with the notable exception of the T315I "gatekeeper" mutation.[2]
| Kinase | This compound IC50 (nM) |
| Bcr-Abl | 5.8 |
| Lyn | 19 |
| Fyn | >100 |
| Lck | >100 |
| PDGFR | >1000 |
| c-Kit | >1000 |
Data compiled from multiple sources.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Bcr-Abl Kinase Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase
-
Peptide substrate (e.g., Abltide)
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound and analogs) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant Bcr-Abl kinase, and the peptide substrate.
-
Add serial dilutions of the test compounds to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel in the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
K562 (Bcr-Abl positive) and Ba/F3 (parental, Bcr-Abl negative) cell lines
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound and analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the K562 and Ba/F3 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach or stabilize overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to a DMSO-treated control group.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and a typical experimental workflow provide a clearer understanding of this compound's mechanism of action and its evaluation process.
Caption: Bcr-Abl Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion
The structure-activity relationship studies of this compound have provided critical insights into the molecular features required for potent and selective inhibition of the Bcr-Abl and Lyn kinases. The strategic placement of a trifluoromethyl group to exploit a hydrophobic pocket in the Abl kinase domain was a key discovery that led to a significant enhancement in inhibitory activity over imatinib. The comprehensive evaluation of a series of analogs has elucidated the importance of specific substitutions on the benzamide ring. This detailed understanding of this compound's SAR is invaluable for the design of next-generation kinase inhibitors with improved efficacy and resistance profiles for the treatment of leukemia and other malignancies.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
Bafetinib's Activity Against Bcr-Abl Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of bafetinib (formerly INNO-406 or NS-187), a second-generation dual Bcr-Abl and Lyn tyrosine kinase inhibitor. Developed to overcome resistance to first-generation inhibitors like imatinib, this compound has demonstrated significant potency against wild-type Bcr-Abl and a wide range of clinically relevant, imatinib-resistant mutations. This document details its mechanism of action, quantitative efficacy, relevant experimental protocols, and the signaling pathways it modulates.
Mechanism of Action and Kinase Selectivity
This compound is a rationally designed 2-phenylaminopyrimidine derivative based on the chemical structure of imatinib.[1][2] Modifications were introduced to enhance binding affinity and potency against the Bcr-Abl kinase.[1][2] Its primary mechanism of action is the direct inhibition of the Bcr-Abl fusion protein's tyrosine kinase activity, which is the constitutive driver of cellular proliferation in Philadelphia chromosome-positive (Ph+) leukemias.[3]
A key feature of this compound is its dual-inhibitor status, also potently targeting Lyn, a Src family kinase.[1][2] The overexpression of Lyn has been identified as a mechanism of resistance to imatinib, making this compound a promising agent in relapsed or refractory cases.[1] Compared to imatinib, this compound exhibits a narrower kinase spectrum and greater selectivity, with minimal inhibitory activity against c-KIT or platelet-derived growth factor receptor (PDGFR), potentially leading to fewer off-target effects.[4][5]
This compound's inhibition of Bcr-Abl blocks its autophosphorylation, preventing the activation of downstream signaling pathways crucial for cell proliferation and survival.[4] This blockade ultimately induces apoptosis in Bcr-Abl-positive cells through both caspase-mediated and caspase-independent mechanisms.[4] The apoptotic response is driven by the intrinsic, Bcl-2 family-regulated pathway, involving the upregulation of pro-apoptotic BH3-only proteins such as Bim, Bmf, and Bik.[6][7]
Quantitative Efficacy Against Bcr-Abl
This compound has shown significantly greater potency than imatinib in preclinical studies. In vitro, it is 25- to 55-fold more potent, and it is at least 10-fold more effective in suppressing the growth of Bcr-Abl-positive tumors in vivo.[1][2][6]
| Target Kinase | This compound IC50 (nM) | Reference |
| Bcr-Abl | 5.8 | [4] |
| Lyn | 19 | [4] |
| Cell Line | Bcr-Abl Status | This compound IC50 (nM) | Reference |
| K562 | Wild-Type | 11 | [4][8] |
| 293T | Transfected Wild-Type | 22 | [4][8] |
| Bcr-Abl Mutation | Status | This compound Activity | Reference |
| P-Loop | |||
| M244V | Imatinib-Resistant | Inhibits | [8] |
| G250E | Imatinib-Resistant | Inhibits | [8] |
| Y253F | Imatinib-Resistant | Inhibits | [8] |
| E255K | Imatinib-Resistant | Sensitive | [4][8] |
| Activation Loop | |||
| F317L | Imatinib-Resistant | Inhibits | [8] |
| Gatekeeper | |||
| T315I | Imatinib-Resistant | No Effect | [4][6][8] |
This compound has been shown to inhibit 12 of the 13 most common imatinib-resistant Bcr-Abl point mutations, with the notable exception of the highly refractory T315I "gatekeeper" mutation.[1][2]
Key Experimental Protocols
The following are detailed methodologies for assays commonly used to evaluate the efficacy of this compound.
This protocol outlines the procedure for measuring the direct inhibitory effect of this compound on Bcr-Abl kinase activity in a cell-free system.
-
Reaction Mixture Preparation: Prepare a 25 μL reaction mixture containing a suitable peptide substrate (e.g., Abltide) at 250 μM, 740 Bq/μL [γ-33P]ATP, 20 μM non-radiolabeled ATP, and the appropriate buffer.[4]
-
Enzyme Addition: Add the purified, recombinant Bcr-Abl kinase (wild-type or mutant) to a final concentration of 10 nM.[4]
-
Inhibitor Addition: Add this compound at various concentrations (e.g., serial dilutions) to the reaction wells. Include a DMSO vehicle control.
-
Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Reaction Termination & Detection: Stop the reaction and measure the incorporation of the radiolabeled phosphate into the peptide substrate using a system like the SignaTECT Protein Tyrosine Kinase Assay System or a non-radioactive ELISA-based method.[4][8]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a logistic curve.
This protocol details the method for assessing this compound's effect on the viability and proliferation of Bcr-Abl-positive cell lines.
-
Cell Plating: Seed cells in 96-well plates at a density of 1 x 10³ cells/well (for BaF3 lines) or 5 x 10³ cells/well (for K562, KU812 lines).[4]
-
Compound Treatment: Add serial dilutions of this compound (e.g., from 0 to 10 μM) to the wells.[4] Include a Bcr-Abl-negative cell line (e.g., U937) as a control for specificity.[4]
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours, allowing viable cells to convert the tetrazolium salt into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate IC50 values by fitting the dose-response data to a logistic curve.[4]
This protocol is used to visualize the inhibition of Bcr-Abl autophosphorylation and downstream signaling.
-
Cell Treatment and Lysis: Treat Bcr-Abl-positive cells with varying concentrations of this compound for a defined period. Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a target protein (e.g., anti-phospho-Abl, anti-phospho-STAT5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total protein (e.g., total Abl) and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
Signaling Pathways and Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.
Caption: Bcr-Abl and Lyn signaling pathways and points of inhibition by this compound.
Caption: Workflow for an in vitro radiometric protein tyrosine kinase assay.
Caption: Workflow for a cell-based MTT proliferation and viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
A Comparative Analysis of the In Vitro Potency of Bafetinib versus Imatinib
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed comparison of the in vitro potency of Bafetinib (formerly INNO-406/NS-187) and Imatinib, two prominent tyrosine kinase inhibitors (TKIs) targeting the Bcr-Abl fusion protein, the hallmark of Chronic Myeloid Leukemia (CML). This compound, a second-generation TKI, was rationally designed based on the structure of Imatinib to achieve enhanced potency and to overcome resistance mechanisms. This document synthesizes publicly available data to present a quantitative comparison of their inhibitory activities, details the experimental methodologies used for these assessments, and illustrates the relevant biological pathways and experimental workflows. In preclinical studies, this compound has demonstrated significantly greater in vitro potency, being 25- to 55-fold more potent than Imatinib[1].
Quantitative Potency Comparison
The in vitro potency of a drug is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following tables summarize the IC50 values for this compound and Imatinib from both cell-free kinase assays and cell-based assays.
Cell-Free Kinase Assays
Cell-free assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
| Target Kinase | This compound IC50 (nM) | Imatinib IC50 (nM) | Fold Difference (approx.) |
| Bcr-Abl | 5.8[2][3] | 600[4] | ~103x |
| Lyn | 19[2][3] | Not a primary target | - |
| c-Kit | Less potent[2] | 100[4] | - |
| PDGFR | Less potent[2] | 100[4] | - |
Note: Imatinib's IC50 for v-Abl is reported as 0.6 µM (600 nM)[4]. Data for this compound's direct inhibition of c-Kit and PDGFR is less specific, only indicating lower potency compared to its primary targets[2].
Cellular Assays
Cellular assays assess the drug's ability to inhibit a biological process within a living cell, such as proliferation or protein phosphorylation.
Table 2.1: Inhibition of Bcr-Abl Autophosphorylation
| Cell Line | This compound IC50 (nM) | Imatinib IC50 (nM) |
| K562 | 11[2][3] | >500[5] |
| 293T (Bcr-Abl) | 22[2][3] | Not Available |
| RWLeu4 | Not Available | 250[5] |
Table 2.2: Antiproliferative Activity in Bcr-Abl Positive Cell Lines
| Cell Line | This compound Potency | Imatinib Potency |
| K562 | Potently suppresses growth[2][3]. | IC50 >500 nM[5]. |
| KU812 | Potently suppresses growth[2][3]. | Not Available. |
| BaF3/wt | Potently suppresses growth[2][3]. | Not Available. |
| BaF3/E255K | Exhibits a dose-dependent antiproliferative effect, indicating activity against this Imatinib-resistant mutant[2][3]. | Known resistance. |
Note: this compound shows no effect on the proliferation of the Bcr-Abl-negative U937 cell line, highlighting its specificity[2].
Signaling Pathways and Mechanisms of Action
Both this compound and Imatinib target the constitutively active Bcr-Abl tyrosine kinase. This kinase drives cell proliferation and survival in CML by phosphorylating a multitude of downstream substrates. By inhibiting Bcr-Abl, these drugs block these survival signals, leading to apoptosis in cancer cells. This compound also potently inhibits Lyn kinase, a member of the Src family of kinases, which has been implicated in Imatinib resistance[1].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro potency data. The following sections outline the typical protocols used in the cited studies.
Bcr-Abl Kinase Assay (Cell-Free)
This assay directly measures the phosphorylation of a substrate peptide by the Bcr-Abl kinase.
Methodology:
-
Reaction Setup: Kinase assays are typically performed in a 25 µL reaction mixture. This mixture contains a peptide substrate (e.g., at 250 µM) and the purified Bcr-Abl kinase enzyme at a concentration of 10 nM[2][6].
-
Inhibitor Addition: Serial dilutions of the test compound (this compound or Imatinib) are added to the reaction wells.
-
Reaction Initiation: The kinase reaction is initiated by adding a mix of radiolabeled [γ-33P]ATP and non-labeled ('cold') ATP[2][6].
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: The phosphorylated substrate is then separated from the remaining [γ-33P]ATP. The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to a control without inhibitor. The IC50 value is determined by fitting this data to a dose-response curve[2][6].
Alternative non-radioactive methods, such as Enzyme-Linked Immunosorbent Assays (ELISA), are also used. These employ antibodies that specifically recognize the phosphorylated substrate[3][6].
Cellular Proliferation (MTT) Assay
This colorimetric assay is a standard method for measuring the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Plating: Bcr-Abl-positive cells (e.g., K562, KU812) are seeded into 96-well plates at a specific density (e.g., 1 x 10³ to 5 x 10³ cells/well)[2][6].
-
Drug Treatment: Cells are incubated with serial dilutions of this compound or Imatinib for an extended period, typically 3 days[2][6].
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product[2][6].
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated by fitting the data to a logistic curve, representing the concentration of the drug that inhibits cell proliferation by 50%[2][6].
Conclusion
The available in vitro data consistently demonstrates that this compound is a significantly more potent inhibitor of the Bcr-Abl kinase than Imatinib. This enhanced potency is observed in both direct enzymatic assays and in cell-based models of CML. Furthermore, this compound's activity against certain Imatinib-resistant Bcr-Abl mutations and its dual inhibition of Lyn kinase provide a strong rationale for its development as a second-generation TKI for leukemia treatment. The detailed experimental protocols provided herein offer a framework for understanding how these critical potency values are derived and can serve as a guide for future research in this area.
References
- 1. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
Bafetinib's Capacity to Traverse the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bafetinib (formerly known as INNO-406 and NS-187) is a potent, second-generation dual Bcr-Abl and Lyn tyrosine kinase inhibitor. Its potential utility in treating central nervous system (CNS) malignancies has prompted investigations into its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available preclinical and clinical evidence regarding this compound's CNS penetration. The data reveal a significant discrepancy between preclinical rodent models, which suggest modest BBB penetration, and clinical studies in humans, which indicate that this compound does not sufficiently cross the BBB to achieve therapeutic concentrations in the brain. This disparity is likely attributable to the active efflux of this compound by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (ABCB1) and potentially the breast cancer resistance protein (ABCG2), at the BBB.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in preclinical and clinical studies, highlighting the differences in brain penetration observed across species.
Table 1: Preclinical Pharmacokinetics of this compound in Rodents
| Parameter | Species | Dose & Route | Cmax (Plasma) | Cmax (Brain) | Brain-to-Plasma Ratio | Reference |
| Brain Concentration | Rat | Not Specified | ~10% of plasma concentration | Not Specified | ~0.1 | [1] |
| Peak Brain Concentration | Mouse | Not Specified | Not Specified | > IC50 for leukemic cell lines (at 2 hours post-dose) | Not Specified | [1] |
| CNS Concentration | Not specified | Not specified | Not specified | ~10% of plasma concentration | ~0.1 | [2] |
Table 2: Clinical Pharmacokinetics of this compound in Patients with Recurrent High-Grade Gliomas
| Parameter | Patient Cohort | Dose & Route | Mean Cmax (Plasma) - Dose 1 | Mean Cmax (Plasma) - Dose 2 | Brain ECF Concentration | Brain ECF:Plasma Ratio | Reference |
| Neuropharmacokinetics | 6 patients | 240 or 360 mg, oral | 143 ± 99 ng/mL | 247 ± 73 ng/mL | Below limit of detection (0.1 ng/mL) in all but one sample (0.52 ng/mL) | < 0.05% | [1] |
Experimental Protocols
Preclinical In Vivo Assessment of Brain Penetration (Asumi et al., 2007)
While the full detailed protocol from the original preclinical studies is not publicly available, the work by Asumi et al. (2007) provides the basis for the reported preclinical brain-to-plasma ratio.
-
Animal Model: The specific rodent species (rat or mouse) for the pharmacokinetic analysis is not detailed in the publication.
-
Drug Administration: The route of administration was likely oral, consistent with the clinical formulation.
-
Sample Collection: Plasma and brain tissue were collected at various time points after drug administration.
-
Analytical Method: this compound concentrations in plasma and brain homogenates were determined using a validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), though specific parameters are not provided.
-
Data Analysis: The brain-to-plasma concentration ratio was calculated to estimate the extent of BBB penetration.[2]
Clinical Neuropharmacokinetics via Intracerebral Microdialysis (Portnow et al., 2013)
This study in patients with recurrent high-grade gliomas provided definitive clinical data on this compound's brain penetration.
-
Patient Population: Seven patients with recurrent high-grade gliomas undergoing tumor resection or biopsy.
-
Microdialysis Catheter Placement: A microdialysis catheter was implanted into either peritumoral or enhancing brain tissue at the time of surgery.
-
Drug Administration: Patients received oral this compound at a dose of 240 or 360 mg, administered 24 hours after catheter placement, with a second dose 12 hours later.
-
Sample Collection: Dialysate from the brain extracellular fluid (ECF) was collected continuously for 24 hours. Parallel blood samples were also collected.
-
Analytical Method: this compound concentrations in dialysate and plasma were measured by a validated tandem mass spectrometry method. The lower limit of detection for this compound in the brain was 0.1 ng/mL.
-
In Vitro Recovery: The in vitro recovery of this compound through the microdialysis probe was determined to be 85-90% at a flow rate of 0.5 μL/min.[1]
In Vitro Assessment of ABC Transporter Interaction (Zhang et al., 2016)
This study investigated the interaction of this compound with the efflux transporters P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2).
-
Cell Lines: Human embryonic kidney (HEK293) cells and various cancer cell lines (e.g., SW620, NCI-H460) and their counterparts overexpressing ABCB1 or ABCG2 were used.
-
Drug Accumulation Assays: The intracellular accumulation of fluorescent substrates of ABCB1 (e.g., doxorubicin) and ABCG2 (e.g., mitoxantrone), as well as radiolabeled substrates like [³H]-paclitaxel and [³H]-mitoxantrone, was measured in the presence and absence of this compound.
-
Efflux Assays: The retention of [³H]-paclitaxel was measured in ABCB1-overexpressing cells treated with this compound to assess its inhibitory effect on efflux.
-
ATPase Assays: The effect of this compound on the ATP hydrolysis activity of ABCB1 and ABCG2 was measured to determine if it acts as a substrate or inhibitor. The results showed that this compound stimulated the ATPase activity of ABCB1, suggesting it is a substrate, while it inhibited the ATPase activity of ABCG2.[3][4]
Signaling Pathways and Experimental Workflows
This compound's Target Signaling Pathways
This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Caption: this compound inhibits Bcr-Abl and Src family kinases Lyn and Fyn.
Experimental Workflow for Intracerebral Microdialysis
The intracerebral microdialysis technique allows for the direct measurement of drug concentrations in the brain's extracellular fluid.
Caption: Workflow of the intracerebral microdialysis study.
Role of Efflux Transporters at the Blood-Brain Barrier
The limited brain penetration of this compound is primarily due to its recognition and transport out of the brain endothelial cells by efflux pumps.
Caption: this compound efflux by P-gp and BCRP at the BBB.
Discussion and Conclusion
The available evidence presents a clear, albeit complex, picture of this compound's ability to penetrate the CNS. Preclinical studies in rodents consistently suggested that a fraction of this compound, approximately 10% of plasma levels, could enter the brain.[1][2] This level of penetration was deemed sufficient to exert anti-leukemic activity in murine CNS models.[2]
However, the definitive clinical study by Portnow et al. (2013), utilizing the gold-standard technique of intracerebral microdialysis in patients with brain tumors, demonstrated that this compound concentrations in the brain's extracellular fluid are negligible.[1] In all but one of the collected samples, this compound levels were below the limit of detection.[1] This stark contrast between preclinical and clinical findings underscores the challenges of extrapolating rodent BBB permeability data to humans, particularly in the context of CNS malignancies where the BBB can be variably disrupted.
The primary mechanism limiting this compound's brain penetration is its active efflux by ABC transporters. In vitro studies have confirmed that this compound is a substrate for P-glycoprotein (ABCB1).[2][4] Furthermore, this compound has been shown to interact with and inhibit ABCG2, another important efflux transporter at the BBB.[3][4] The combined action of these transporters likely creates a formidable barrier to this compound's entry and accumulation in the human brain.
References
- 1. Phase I Study of INNO-406, a Dual Abl/Lyn Kinase Inhibitor, in Philadelphia Chromosome-Positive Leukemias Post-Imatinib Resistance or Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INNO-406, a novel BCR-ABL/Lyn dual tyrosine kinase inhibitor, suppresses the growth of Ph+ leukemia cells in the central nervous system, and cyclosporine A augments its in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Validate User [ashpublications.org]
Methodological & Application
Bafetinib In Vitro Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bafetinib (formerly INNO-406 or NS-187) is a potent, second-generation, dual Bcr-Abl and Lyn tyrosine kinase inhibitor.[1][2][3] It has demonstrated significant activity against Philadelphia chromosome-positive (Ph+) leukemias, such as chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4] this compound's mechanism of action involves the inhibition of the Bcr-Abl fusion protein's autophosphorylation and its downstream signaling pathways, leading to cell growth suppression and apoptosis in Bcr-Abl positive cells.[1][2] Additionally, its inhibition of Lyn kinase, a member of the Src family, may help overcome resistance to first-generation inhibitors like imatinib.[5] This document provides detailed protocols for essential in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is an orally active 2-phenylaminopyrimidine derivative that selectively targets the ATP-binding site of the Bcr-Abl and Lyn tyrosine kinases.[5] In Ph+ leukemia cells, the constitutively active Bcr-Abl kinase drives uncontrolled cell proliferation and survival. This compound effectively blocks the kinase activity of wild-type Bcr-Abl and a variety of imatinib-resistant Bcr-Abl mutants, with the notable exception of the T315I mutation.[1][2][3] By inhibiting Bcr-Abl, this compound disrupts downstream signaling pathways, ultimately inducing both caspase-mediated and caspase-independent apoptosis.[1] Its dual inhibitory action on Lyn kinase further contributes to its potency, particularly in contexts where Lyn is overexpressed or contributes to imatinib resistance.
Signaling Pathway
The primary signaling pathway inhibited by this compound is the Bcr-Abl signaling cascade. The fusion of the BCR and ABL1 genes results in a constitutively active tyrosine kinase that phosphorylates numerous downstream substrates, leading to the activation of multiple signaling pathways crucial for cell proliferation, survival, and differentiation. This compound's inhibition of Bcr-Abl and Lyn kinases interrupts these aberrant signals.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound across various cell lines and kinase assays.
Table 1: this compound IC50 Values in Cell-Free Kinase Assays
| Target Kinase | IC50 (nM) |
| Bcr-Abl | 5.8 |
| Lyn | 19 |
Data sourced from multiple studies.[1][2][3]
Table 2: this compound IC50 Values in Cell-Based Assays
| Cell Line | Bcr-Abl Status | Assay Type | IC50 (nM) |
| K562 | Positive (WT) | Autophosphorylation | 11 |
| 293T | Transfected (WT) | Autophosphorylation | 22 |
| K562 | Positive (WT) | Proliferation (MTT) | - |
| KU812 | Positive (WT) | Proliferation (MTT) | - |
| BaF3/wt | Positive (WT) | Proliferation (MTT) | - |
| BaF3/E255K | Positive (Mutant) | Proliferation (MTT) | - |
| U937 | Negative | Proliferation (MTT) | No effect |
Note: Specific IC50 values for proliferation assays were not consistently reported in the initial search results, but potent inhibition was noted.[1]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative effects of this compound on various leukemia cell lines.
Workflow:
Materials:
-
Bcr-Abl positive cell lines (e.g., K562, KU812, BaF3/wt)[1]
-
Bcr-Abl negative control cell line (e.g., U937)[1]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Addition:
-
Prepare serial dilutions of this compound (e.g., 0-10 µM) in culture medium.[1]
-
Add the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the 50% inhibitory concentration (IC50) by fitting the data to a logistic curve.[1]
-
Kinase Activity Assay (Cell-Free)
This protocol outlines a method to directly measure the inhibitory effect of this compound on Bcr-Abl kinase activity.
Workflow:
Materials:
-
This compound at various concentrations
-
Reaction buffer
-
SignaTECT Protein Tyrosine Kinase Assay System or similar
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Inhibition:
-
Incubation:
-
Incubate the reaction at the optimal temperature and time for the kinase (e.g., 30°C for 10-30 minutes).
-
-
Stopping the Reaction:
-
Stop the reaction according to the assay kit instructions (e.g., by adding a stop solution).
-
-
Detection:
-
Capture the phosphorylated substrate on a filter membrane.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
-
Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value.
-
Note: A non-radioactive ELISA-based format can also be used for measuring kinase activity for Abl, Src, and Lyn kinases.[1][2]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Workflow:
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed K562 cells in a culture plate at a density of 0.5 x 10⁶ cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., based on previously determined IC50 values) and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours) to induce apoptosis.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells by centrifugation at 300-500 x g for 5-7 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible (within 1 hour).
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound. These assays are crucial for characterizing its anti-proliferative and pro-apoptotic activity, determining its potency against various cell lines, and elucidating its mechanism of action. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data for researchers and professionals in the field of drug development.
References
- 1. bosterbio.com [bosterbio.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic-based cytometry, a sensitive single-cell cytometric method to assess BCR-ABL1 activity in CML - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Determination of Bafetinib IC50 in K562 Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Bafetinib in the K562 human chronic myeloid leukemia (CML) cell line. This compound (also known as INNO-406 or NS-187) is a potent, second-generation dual Bcr-Abl and Lyn tyrosine kinase inhibitor.[1][2][3][4] The K562 cell line, derived from a CML patient in blast crisis, is positive for the Philadelphia chromosome and expresses the Bcr-Abl fusion protein, making it an essential in vitro model for studying CML and evaluating the efficacy of targeted inhibitors like this compound. The following sections detail the mechanism of action, a step-by-step experimental protocol using a colorimetric MTT assay, and data presentation guidelines.
Mechanism of Action of this compound in K562 Cells
This compound was developed as a more potent alternative to imatinib, designed to overcome resistance and exhibit a narrower kinase spectrum.[5] Its primary targets in K562 cells are the constitutively active Bcr-Abl fusion protein tyrosine kinase and the Src family kinase Lyn.[5][6] The Bcr-Abl oncoprotein is a hallmark of CML and drives malignant cell proliferation and survival through the activation of multiple downstream signaling pathways. This compound competitively binds to the ATP-binding site of the Bcr-Abl kinase domain, inhibiting its autophosphorylation and subsequent phosphorylation of downstream substrates.[1][2] This blockade of Bcr-Abl signaling ultimately leads to the induction of apoptosis and suppression of proliferation in Bcr-Abl-positive cells like K562.[1][3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Facebook [cancer.gov]
Bafetinib Administration in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Bafetinib (also known as INNO-406 or NS-187) in mouse xenograft models. This compound is a potent, orally active dual Bcr-Abl and Lyn tyrosine kinase inhibitor.[1][2][3] It has demonstrated significant anti-tumor activity in preclinical studies and is being investigated for various leukemia and solid tumors.[3][4] This document outlines the key signaling pathways affected by this compound, summarizes its efficacy in various xenograft models, and provides detailed protocols for its use in vivo.
Mechanism of Action and Signaling Pathways
This compound primarily exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of Bcr-Abl and Src family kinases, including Lyn, Lck, and Fyn.[1][5] This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. One notable mechanism is the suppression of Programmed Death-Ligand 1 (PD-L1) expression. This compound has been shown to downregulate the transcription factor c-Myc, which in turn inhibits the transcription of PD-L1.[6][7] This suggests that this compound may also have an immune-modulatory role in the tumor microenvironment.
Below is a diagram illustrating the key signaling pathway inhibited by this compound.
Caption: this compound inhibits Bcr-Abl and Lyn, leading to reduced downstream signaling and decreased PD-L1 expression via c-Myc.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound from various preclinical studies.
Table 1: In Vitro Potency of this compound
| Target/Cell Line | IC50 Value | Notes | Reference |
| Bcr-Abl (cell-free) | 5.8 nM | --- | [1] |
| Lyn (cell-free) | 19 nM | --- | [1] |
| K562 cells (Bcr-Abl+) | 11 nM | Autophosphorylation inhibition | [1] |
| 293T cells (Bcr-Abl+) | 22 nM | Autophosphorylation inhibition | [1] |
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Xenograft Model | Mouse Strain | This compound Dose | Administration Route | Key Findings | Reference |
| KU812 (Bcr-Abl+) | Balb/c-nu/nu | 0.2 mg/kg/day | Oral | Significantly inhibited tumor growth. | [1] |
| KU812 (Bcr-Abl+) | Balb/c-nu/nu | 20 mg/kg/day | Oral | Completely inhibited tumor growth with no adverse effects. | [1] |
| CT26 (colorectal carcinoma) | Balb/c | 30 mg/kg/day | Oral | Significantly inhibited tumor growth and PD-L1 expression in tumors. | [6][7] |
| Ba/F3 (CNS leukemia) | --- | 60 mg/kg | --- | Combined with Cyclosporin A, significantly inhibited leukemia growth in the brain. | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Mouse Strain | Dose | Cmax | Tmax | Bioavailability (BA) | Reference |
| Balb/c | 30 mg/kg (oral) | 661 ng/mL (1.15 µM) | ~2 hours | --- | [6][7] |
| Balb/c | Not specified | --- | --- | 32% | [1] |
Experimental Protocols
This section provides detailed protocols for the preparation and administration of this compound in mouse xenograft studies.
This compound Formulation for Oral Administration
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
0.2% (v/v) Tween 80 in sterile water
Procedure:
-
Prepare a fresh 0.5% methylcellulose and 0.2% Tween 80 solution in sterile water.
-
Weigh the required amount of this compound powder to achieve the desired final concentration.
-
Add the this compound powder to the methylcellulose/Tween 80 solution.
-
Mix thoroughly to create a uniform suspension. For example, to prepare a 1 mg/mL working solution, add 10 mg of this compound to 10 mL of the vehicle.[1]
-
It is recommended to use the suspension immediately after preparation for optimal results.[1]
Xenograft Model Establishment and this compound Administration
Cell Lines and Animals:
-
Select a suitable human cancer cell line (e.g., KU812 for leukemia, CT26 for colon cancer).
-
Use immunodeficient mice (e.g., Balb/c-nu/nu, NOD/SCID) appropriate for the chosen cell line.[8][9]
Procedure:
-
Cell Culture: Culture the selected cancer cells in the recommended medium and conditions until they reach the exponential growth phase (approximately 80-90% confluency).[8]
-
Cell Harvesting: Harvest the cells using an appropriate method (e.g., trypsinization). Resuspend the cells in a suitable buffer like Hank's Balanced Salt Solution (HBSS) or serum-free medium at the desired concentration for injection (e.g., 0.5-2 million cells in 100-200 µL).[8]
-
Tumor Implantation:
-
Anesthetize the mice according to your institution's approved protocols.
-
For subcutaneous models, inject the cell suspension into the flank of the mouse.[8]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions regularly (e.g., 2-3 times per week) using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
This compound Administration:
-
Randomize the mice into control and treatment groups.
-
Administer the freshly prepared this compound suspension orally via gavage at the desired dose and schedule (e.g., once daily).
-
The control group should receive the vehicle solution only.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., Western blot for PD-L1 expression, histopathology).
-
Below is a diagram illustrating the general experimental workflow for a this compound xenograft study.
Caption: A typical workflow for a this compound mouse xenograft study, from cell preparation to in vivo experimentation and final analysis.
Important Considerations
-
Blood-Brain Barrier Penetration: Preclinical studies in rodents have shown that this compound has limited penetration across the blood-brain barrier, with brain concentrations being approximately 10% of plasma levels.[10] However, these concentrations may still be sufficient to inhibit leukemic cells in the central nervous system.[10]
-
Toxicity: this compound has been shown to be well-tolerated in mice at doses up to 20 mg/kg/day.[1] The maximum tolerated dose in Balb/c mice has been reported as 200 mg/kg/day.[1] It is crucial to monitor for any signs of toxicity, such as weight loss or changes in behavior, during the study.
-
Combination Therapies: The efficacy of this compound may be enhanced when used in combination with other agents. For instance, its combination with Cyclosporin A has shown increased efficacy in a CNS leukemia model.[1]
These application notes and protocols are intended to serve as a guide for researchers. All animal experiments should be conducted in accordance with institutional guidelines and approved animal care and use protocols.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. The tyrosine kinase inhibitor this compound inhibits PAR2-induced activation of TRPV4 channels in vitro and pain in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer [frontiersin.org]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Neuropharmacokinetic Assessment of this compound, a Second Generation Dual BCR-Abl/Lyn Tyrosine Kinase Inhibitor, in Patients with Recurrent High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Bafetinib Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Bafetinib dosage and administration for in vivo animal studies, based on preclinical research. The information is intended to guide researchers in designing and executing their own experiments.
Summary of this compound In Vivo Dosages
The following table summarizes the quantitative data on this compound dosages used in various animal models.
| Animal Model | Cell Line | Tumor Type | Dosage | Administration Route | Vehicle | Duration | Key Findings |
| Balb/c Mice | CT26 | Colon Carcinoma | 30 mg/kg/day | Oral | 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) | 10 days | Significantly inhibited tumor growth and the expression of PD-L1.[1][2] |
| Balb/c-nu/nu Mice | KU812 | Chronic Myelogenous Leukemia | 0.2 mg/kg/day | Oral (p.o.) | 0.5% Methylcellulose | 26 consecutive days (twice a day) | Significantly inhibited tumor growth.[3][4][5] |
| Balb/c-nu/nu Mice | KU812 | Chronic Myelogenous Leukemia | 20 mg/kg/day | Oral (p.o.) | 0.5% Methylcellulose | 26 consecutive days (twice a day) | Completely inhibited tumor growth without adverse effects and markedly extended survival.[3][4][5] |
| Balb/c Mice | - | Inflammatory Pain | 10 mg/kg | Gavage (i.g.) | Not Specified | Single dose | Alleviated pain by inhibiting PAR2-induced TRPV4 channel activation.[6] |
| Mice with CNS Leukemia | Ba/F3 cells (wt bcr-ablGFP, Q252H, or M351T) | Leukemia | 60 mg/kg | Not Specified | Not Specified | Not Specified | Combination with Cyclosporine A (50 mg/kg) significantly inhibited leukemia growth in the brain.[3][4] |
This compound Signaling Pathway
This compound is a potent dual inhibitor of Bcr-Abl and the Src family kinase Lyn.[3][7] This inhibition blocks downstream signaling pathways that are critical for the proliferation and survival of cancer cells. In some contexts, this compound has also been shown to suppress the transcription of Programmed Death-Ligand 1 (PD-L1) through the inhibition of c-Myc.[1][2]
Caption: this compound inhibits Bcr-Abl and Lyn signaling pathways.
Experimental Protocols
In Vivo Efficacy Study in a Syngeneic Colon Carcinoma Model (CT26)
This protocol is based on studies evaluating the anti-tumor effects of this compound in an immunocompetent mouse model.[1][2]
a. Cell Culture:
-
CT26 cells, a murine colon carcinoma cell line, are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.[8][9][10][11][12]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Tumor Implantation:
-
Approximately 1 x 10^6 CT26 cells in 100 µL of sterile phosphate-buffered saline (PBS) are injected subcutaneously into the flank of Balb/c mice.[9]
c. This compound Formulation and Administration:
-
This compound is suspended in a vehicle of 0.5% sodium carboxymethyl cellulose (CMC-Na).[1][2]
-
A fresh suspension should be prepared for each administration.
-
Once tumors are established and reach a palpable size, this compound is administered orally (e.g., by gavage) at a dose of 30 mg/kg/day.
d. Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., every other day) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Body weight of the mice is monitored to assess toxicity.
-
At the end of the study (e.g., 10 days), tumors are excised for further analysis, such as Western blotting to determine the expression levels of PD-L1 and c-Myc.[1][2]
In Vivo Efficacy Study in a Chronic Myelogenous Leukemia Xenograft Model (KU812)
This protocol is adapted from preclinical studies assessing the efficacy of this compound in a human leukemia xenograft model.[3][4][5]
a. Cell Culture:
-
KU812 cells, a human chronic myelogenous leukemia cell line, are cultured in a suitable medium (e.g., RPMI-1640) with appropriate supplements.
b. Xenograft Establishment:
-
KU812 cells are harvested and injected subcutaneously into the flank of immunocompromised mice, such as Balb/c-nu/nu mice.[3][4]
c. This compound Formulation and Administration:
-
This compound is dissolved in a vehicle of 0.5% methylcellulose.[4]
-
Treatment is initiated once tumors are established.
-
This compound is administered orally at doses ranging from 0.2 to 20 mg/kg/day. For the 0.2 and 20 mg/kg/day doses, administration was specified as twice a day.[5]
d. Monitoring and Endpoints:
-
Tumor growth is monitored by measuring tumor volume with calipers.
-
The overall health and survival of the mice are observed.
Experimental Workflow for In Vivo this compound Studies
The following diagram illustrates a typical workflow for an in vivo study of this compound.
Caption: A typical experimental workflow for in vivo this compound studies.
References
- 1. This compound Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CT26 Tumour Model In BALB/c Mice | In Vivo Drug Response [antineo.fr]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. ichorlifesciences.com [ichorlifesciences.com]
- 11. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 12. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
Application Notes and Protocols: Determining the Kinase Inhibitory Activity of Bafetinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bafetinib (also known as INNO-406 or NS-187) is a potent, orally active, second-generation tyrosine kinase inhibitor.[1][2][3] It was developed to overcome resistance to first-generation inhibitors like imatinib.[1][2][3] this compound primarily targets the Bcr-Abl fusion protein and the Src family kinase Lyn.[2][4][5][6][7][8][9][10] This document provides detailed protocols for assessing the inhibitory activity of this compound against its target kinases using both biochemical and cell-based assays. Additionally, it summarizes the reported inhibitory concentrations (IC50) and visualizes the relevant signaling pathways and experimental workflows.
Introduction
This compound is a dual inhibitor of the Bcr-Abl and Lyn tyrosine kinases, which are implicated in the pathogenesis of Chronic Myeloid Leukemia (CML) and other hematological malignancies.[2][4][8] The Bcr-Abl fusion gene, resulting from the Philadelphia chromosomal translocation, produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival.[8][9] Lyn kinase, a member of the Src family, has been associated with imatinib resistance in CML.[2] this compound's ability to inhibit both these kinases makes it an important compound for cancer research and drug development.[2]
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for this compound against its primary targets in both biochemical (cell-free) and cellular environments.
| Target Kinase | Assay Type | IC50 (nM) | Cell Line (for cell-based assays) | Reference |
| Bcr-Abl | Biochemical (Cell-free) | 5.8 | N/A | [4][5][7] |
| Lyn | Biochemical (Cell-free) | 19 | N/A | [4][5][7] |
| Wild-type Bcr-Abl | Cell-based (Autophosphorylation) | 11 | K562 | [4][5][7] |
| Wild-type Bcr-Abl | Cell-based (Autophosphorylation) | 22 | 293T | [4][5][7] |
| Bcr-Abl Mutants (e.g., M244V, G250E, Y253F, F317L) | In vitro Kinase Assays | Various | N/A | [5] |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated by the Bcr-Abl and Lyn kinases. This inhibition ultimately leads to decreased cell proliferation and the induction of apoptosis in cancer cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. This compound | C30H31F3N8O | CID 11387605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Investigating Bafetinib in Combination with Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bafetinib
This compound (also known as INNO-406 or NS-187) is a potent, orally active, second-generation dual tyrosine kinase inhibitor (TKI).[1][2][3][4][5] It primarily targets the Bcr-Abl fusion protein and the Src family kinase Lyn.[6][7][8] The development of this compound was driven by the need to overcome resistance to first-generation TKIs like Imatinib in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3][4][5][7][9] this compound has demonstrated efficacy against a majority of Imatinib-resistant Bcr-Abl mutations, with the notable exception of the T315I "gatekeeper" mutation.[2][3][4][5][6] Beyond its hematological applications, preclinical studies have suggested its potential in solid tumors, partly through the suppression of PD-L1 expression and by reversing multidrug resistance mediated by ABCB1 and ABCG2 transporters.[10][11]
The rationale for combining this compound with other TKIs stems from the multifaceted nature of cancer signaling and the development of therapeutic resistance. By targeting distinct or complementary pathways, combination therapies may offer synergistic anti-tumor effects, overcome resistance mechanisms, and potentially allow for dose reductions, thereby minimizing toxicity.
Rationale for Combining this compound with Other TKIs
The primary motivations for exploring this compound in combination with other TKIs include:
-
Overcoming Resistance: Combining this compound with a TKI that has a different resistance profile could be effective. For instance, while this compound is ineffective against the T315I Bcr-Abl mutation, combining it with an agent active against this mutation, such as Ponatinib, could provide a broader spectrum of activity.[2]
-
Synergistic Inhibition of Convergent Pathways: Cancer cells often rely on redundant or interconnected signaling pathways for survival and proliferation. Dual inhibition of critical pathways may lead to a more profound and durable anti-cancer effect. For example, in gliomas, the co-activation of Fyn (a Src family kinase inhibited by this compound) and the Epidermal Growth Factor Receptor (EGFR) promotes tumor invasion and survival.[12] This provides a strong rationale for combining this compound with an EGFR TKI like Erlotinib or Gefitinib.
-
Targeting Parallel Oncogenic Drivers: In tumors driven by multiple oncogenic kinases, a single agent may be insufficient. A combination approach allows for the simultaneous targeting of these drivers.
-
Enhancing Anti-Tumor Immunity: this compound has been shown to suppress the transcription of PD-L1.[11] Combining it with another TKI that also has immunomodulatory effects could further enhance the anti-tumor immune response.
Quantitative Data Presentation
Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of combination studies. The following tables should be used as templates to summarize key findings.
Table 1: Single-Agent and Combination IC50 Values
| Cell Line | This compound IC50 (nM) | TKI X IC50 (nM) | This compound + TKI X IC50 (nM) (Constant Ratio) |
| Cell Line A | |||
| Cell Line B | |||
| Cell Line C |
Caption: IC50 values for this compound, TKI X, and their combination in various cancer cell lines as determined by a 72-hour cell viability assay (e.g., MTS or CellTiter-Glo).
Table 2: Combination Index (CI) Values
| Cell Line | Fa = 0.50 | Fa = 0.75 | Fa = 0.90 |
| Cell Line A | |||
| Cell Line B | |||
| Cell Line C |
Caption: Combination Index (CI) values calculated using the Chou-Talalay method at different fractional effects (Fa). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SD (Day X) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | ||
| This compound | |||
| TKI X | |||
| This compound + TKI X |
Caption: Summary of in vivo efficacy in a xenograft model. Tumor growth inhibition is calculated relative to the vehicle control group at the end of the study.
Experimental Protocols
In Vitro Synergy Assessment: The Chou-Talalay Method
This protocol outlines the determination of synergism, additivism, or antagonism of this compound in combination with another TKI using the Chou-Talalay method.[6][7][9][13]
4.1.1 Materials
-
Cancer cell lines of interest
-
This compound and TKI X (e.g., Erlotinib, Dasatinib)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo)
-
Plate reader
-
CompuSyn software or other software for CI calculation
4.1.2 Procedure
-
Single-Agent Dose-Response:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and TKI X individually.
-
Treat the cells with a range of concentrations for each drug (typically 8-10 concentrations) for 72 hours.
-
Determine cell viability using a suitable assay.
-
Calculate the IC50 value for each drug.
-
-
Combination Dose-Response:
-
Based on the individual IC50 values, design a combination experiment. A common approach is the constant ratio design, where the drugs are mixed at a fixed ratio of their IC50s (e.g., 1:1, 1:2, 2:1).
-
Prepare serial dilutions of the drug combination.
-
Treat the cells with the combination for 72 hours.
-
Measure cell viability.
-
-
Data Analysis:
-
Enter the dose-effect data for the single agents and the combination into CompuSyn software.
-
The software will generate dose-effect curves, median-effect plots, and calculate the Combination Index (CI).
-
A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
-
Generate Fa-CI plots (effect-CI plots) and isobolograms to visualize the nature of the interaction across a range of effect levels.
-
In Vivo Combination Efficacy in Xenograft Models
This protocol provides a general framework for evaluating the in vivo efficacy of this compound combined with another TKI in a subcutaneous xenograft mouse model.
4.2.1 Materials
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
Cancer cells for implantation
-
This compound and TKI X
-
Vehicle for drug formulation
-
Calipers for tumor measurement
-
Animal balance
4.2.2 Procedure
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: TKI X alone
-
Group 4: this compound + TKI X
-
-
Determine the dosing regimen based on previously reported in vivo studies or pilot experiments. For example, this compound has been administered orally at doses ranging from 20-60 mg/kg/day.[14]
-
Administer the treatments for a defined period (e.g., 21-28 days).
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of excessive morbidity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Visualizations: Signaling Pathways and Workflows
Caption: this compound inhibits Bcr-Abl and Lyn kinases, blocking downstream pro-survival and proliferative signaling pathways.
Caption: Hypothetical combination of this compound and an EGFR TKI leading to a more complete blockade of convergent signaling pathways.
Caption: A streamlined workflow for the preclinical evaluation of this compound in combination with other TKIs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology | Anticancer Research [ar.iiarjournals.org]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (INNO-406) reverses multidrug resistance by inhibiting the efflux function of ABCB1 and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Neuropharmacokinetic Assessment of this compound, a Second Generation Dual BCR-Abl/Lyn Tyrosine Kinase Inhibitor, in Patients with Recurrent High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
Bafetinib as a Chemical Probe for Bcr-Abl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bafetinib (also known as INNO-406 or NS-187) is a potent, second-generation, orally active dual inhibitor of the Bcr-Abl and Lyn tyrosine kinases.[1][2][3] It was developed to overcome resistance to first-generation inhibitors like imatinib and demonstrates significantly greater potency.[4][5] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate the Bcr-Abl signaling pathway, a critical driver in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[4][6]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of the Abl portion of the Bcr-Abl fusion protein.[7][8] This binding event blocks the constitutive tyrosine kinase activity of Bcr-Abl, thereby preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates.[9][10] The inhibition of these downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leads to the induction of apoptosis and suppression of proliferation in Bcr-Abl positive cells.[7][11][12] Notably, this compound is also a potent inhibitor of the Src family kinase Lyn, which has been implicated in imatinib resistance.[2][4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |
| Bcr-Abl | Cell-free | 5.8 | - | [9] |
| Lyn | Cell-free | 19 | - | [9] |
| Wild-type Bcr-Abl | Cell-based (Autophosphorylation) | 11 | K562 | [9] |
| Wild-type Bcr-Abl | Cell-based (Autophosphorylation) | 22 | 293T | [9] |
| E255K mutant Bcr-Abl | Cell-based (Antiproliferative) | - | BaF3/E255K | [9] |
Note: this compound is less potent against the T315I "gatekeeper" mutation.[4][9]
Table 2: Cellular Activity of this compound in Bcr-Abl Positive Cell Lines
| Cell Line | Cell Type | Assay | Endpoint | IC50 (nM) | Reference |
| K562 | CML, blast crisis | Proliferation | - | Potent suppression | [9] |
| KU812 | CML, blast crisis | Proliferation | - | Potent suppression | [9] |
| BaF3/wt | Pro-B, IL-3 dependent (transfected with Bcr-Abl) | Proliferation | - | Potent suppression | [9] |
| U937 | Histiocytic lymphoma (Bcr-Abl negative) | Proliferation | - | No significant effect | [9] |
Visualizations
Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
Bafetinib Treatment in Primary Patient Samples: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the preclinical evaluation of Bafetinib using primary patient samples. This compound is a potent dual inhibitor of Bcr-Abl and Lyn tyrosine kinases, showing promise in leukemias such as Chronic Myeloid Leukemia (CML) and B-cell Chronic Lymphocytic Leukemia (CLL).[1]
Introduction
This compound (also known as INNO-406 or NS-187) is a second-generation tyrosine kinase inhibitor (TKI).[1] It has demonstrated significant potency against the Bcr-Abl fusion protein, the hallmark of CML, and also targets Lyn kinase, which is often overexpressed and constitutively active in CLL and can contribute to resistance to other TKIs.[1][2] Preclinical studies have shown that this compound is 25- to 55-fold more potent than imatinib in vitro.[1] These application notes provide a framework for investigating the efficacy and mechanism of action of this compound in clinically relevant primary patient samples.
Quantitative Data Summary
While extensive data from cell lines are available, quantitative data from primary patient samples are crucial for translational research. The following tables summarize key in vitro efficacy data for this compound in various cell lines, which can serve as a reference for designing experiments with primary cells.
| Cell Line | Target Cells | IC50 (nM) | Reference |
| K562 | Human CML blast crisis | 11 | [3] |
| 293T (transfected with wt Bcr-Abl) | Human embryonic kidney | 22 | [4] |
| BaF3/wt | Murine pro-B | - | [4] |
| BaF3/E255K | Murine pro-B with Bcr-Abl mutation | - | [4] |
Note: Specific IC50 values for BaF3 cell lines were not consistently reported in the search results, but their sensitivity to this compound was noted.
| Kinase | Assay Type | IC50 (nM) | Reference |
| Bcr-Abl | Cell-free | 5.8 | [3] |
| Lyn | Cell-free | 19 | [3] |
Signaling Pathways
This compound exerts its therapeutic effects by inhibiting key signaling pathways that drive cancer cell proliferation and survival.
Bcr-Abl Signaling Pathway in CML
In CML, the constitutively active Bcr-Abl tyrosine kinase activates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[5][6][7] this compound directly inhibits the kinase activity of Bcr-Abl, thereby blocking these downstream effects.
Lyn Kinase Signaling Pathway in CLL
In CLL, Lyn kinase is a key component of the B-cell receptor (BCR) signaling pathway.[2] Its overactivation contributes to the survival and proliferation of malignant B-cells.[2] this compound's inhibition of Lyn kinase disrupts this pro-survival signaling.
References
- 1. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging role of kinase-targeted strategies in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Bafetinib solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Bafetinib in DMSO. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to ensure successful preparation of this compound solutions for your experiments.
Troubleshooting Guide: this compound Solubility in DMSO
This guide addresses common issues encountered when dissolving this compound in DMSO.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving or is only partially soluble in DMSO. | 1. Incorrect Solvent Quality: DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces the solubility of many compounds, including this compound.[1] 2. Insufficient Sonication/Vortexing: The compound may require mechanical agitation to fully dissolve. 3. Low Temperature: Dissolution may be slower at lower temperatures. | 1. Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.[1][2] If a bottle has been opened previously, ensure it was stored properly with the cap tightly sealed. 2. Apply Sonication: Place the vial in an ultrasonic bath for a few minutes.[3] Alternatively, vortex the solution vigorously. 3. Gentle Warming: Warm the solution at 37°C for 10 minutes to aid dissolution.[3] Avoid excessive heat, which could degrade the compound. |
| Precipitation occurs after the this compound/DMSO stock solution is diluted in aqueous media (e.g., cell culture medium, PBS). | Low Aqueous Solubility: this compound is sparingly soluble in aqueous buffers.[4] When the DMSO concentration drops significantly upon dilution, the compound can precipitate out of the solution. | 1. Stepwise Dilution: Perform serial dilutions in your aqueous medium rather than a single large dilution. This can help maintain the compound's solubility.[5] 2. Maintain a Low Final DMSO Concentration: For cell-based assays, keep the final DMSO concentration below 0.5% to avoid cellular toxicity.[5] For in vivo experiments, the final DMSO concentration in the working solution should ideally be 2% or lower.[5] 3. Use of Co-solvents (for in vivo): For animal experiments, consider using co-solvents like PEG400, Tween 80, or carboxymethylcellulose (CMC-Na) in the final formulation to improve solubility and prevent precipitation.[1][5] |
| Inconsistent results are observed between experiments using the same this compound concentration. | 1. Incomplete Dissolution: The compound may not have been fully dissolved initially, leading to inaccurate concentrations. 2. Stock Solution Instability: Improper storage of the DMSO stock solution can lead to degradation or precipitation over time. | 1. Visually Confirm Complete Dissolution: Ensure your stock solution is a clear solution with no visible particulates before making dilutions. 2. Proper Stock Solution Storage: Store the this compound/DMSO stock solution at -20°C or -80°C.[2] It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[5] Use the solution within a reasonable timeframe; for instance, some suppliers suggest that at -20°C, the solution should be used within one year.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across different suppliers. It is important to consult the certificate of analysis for your specific batch. Reported values range from approximately 15 mg/mL to 100 mg/mL.[1][3][4]
Q2: Why is it critical to use fresh DMSO?
A2: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound.[1] Using fresh, anhydrous DMSO from a newly opened bottle is recommended for preparing stock solutions.[2]
Q3: Can I store my this compound stock solution in DMSO?
A3: Yes, this compound stock solutions in DMSO can be stored at -20°C for up to a year or at -80°C for up to two years.[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.[5]
Q4: What should I do if I see precipitation when I add my this compound/DMSO stock to my cell culture media?
A4: This is likely due to this compound's low solubility in aqueous solutions.[4] To mitigate this, ensure the final DMSO concentration in your media is low (ideally <0.5%) and perform dilutions in a stepwise manner.[5] If precipitation persists, you may need to lower the final concentration of this compound in your experiment.
Q5: Is it necessary to warm or sonicate the this compound/DMSO solution?
A5: While this compound is generally soluble in DMSO, warming the solution to 37°C for about 10 minutes and/or using an ultrasonic bath can help to dissolve the compound more quickly and ensure it is fully in solution, especially at higher concentrations.[3]
Quantitative Data: this compound Solubility
The solubility of this compound has been reported by various suppliers. The following table summarizes these findings. Note the variability, which may be due to differences in the crystalline form of the compound or measurement techniques.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) |
| DMSO | ~15 mg/mL | ~26.0 mM | [4] |
| DMSO | 100 mg/mL | 173.42 mM | [1][2] |
| DMSO | ≥57.7 mg/mL | ≥100.0 mM | [3] |
| Ethanol | ~25 mg/mL | ~43.4 mM | [4] |
| Dimethylformamide (DMF) | ~25 mg/mL | ~43.4 mM | [4] |
| Water | Insoluble | N/A | [1] |
| Ethanol:PBS (1:3, pH 7.2) | ~0.25 mg/mL | ~0.43 mM | [4] |
Molecular Weight of this compound: 576.6 g/mol
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Preparation: Before starting, allow the this compound vial and a fresh bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, proceed with the following steps.
-
Sonication (Optional): Place the vial in an ultrasonic water bath for 5-10 minutes.
-
Gentle Warming (Optional): If needed, warm the vial in a 37°C water bath for 10 minutes.
-
Confirmation of Dissolution: Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Storage: For long-term storage, create single-use aliquots and store them at -20°C or -80°C.
Visualizations
Experimental Workflow for this compound Dissolution
Caption: A flowchart illustrating the recommended steps for preparing a this compound stock solution in DMSO.
This compound Signaling Pathway Inhibition
Caption: A diagram showing this compound's inhibitory action on the BCR-ABL and Lyn tyrosine kinases.
References
Bafetinib Off-Target Effects: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a technical resource to understand and troubleshoot the off-target effects of Bafetinib in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as INNO-406 or NS-187) is a second-generation, orally active tyrosine kinase inhibitor (TKI).[1][2] It was developed to be a more potent and selective inhibitor than Imatinib.[1][3] Its primary, intended targets are the Bcr-Abl fusion protein , which is characteristic of Chronic Myeloid Leukemia (CML), and Lyn kinase , a member of the Src family of tyrosine kinases.[2][4][5] The dual inhibition of Bcr-Abl and Lyn is intended to overcome certain forms of resistance to first-generation TKIs like Imatinib.[1][5]
Q2: What are the known off-target effects of this compound?
Beyond its primary targets, this compound has several known off-target activities:
-
Kinase Off-Targets: this compound inhibits other members of the Src kinase family, notably Fyn .[6][7] While more selective than Imatinib, it is not perfectly specific. Unlike Imatinib, this compound is significantly less potent against PDGFR and c-Kit.[4][7]
-
Non-Kinase Off-Targets: A significant off-target effect of this compound is the inhibition of ATP-Binding Cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein/MDR1) and ABCG2 (BCRP) .[8][9] This action can reverse multidrug resistance by preventing the efflux of other chemotherapy agents from the cell.[8]
Q3: How can I differentiate between on-target and off-target effects in my experiment?
Distinguishing between on-target and off-target effects is critical for interpreting your results.
-
Use Control Cell Lines: Compare the effects of this compound in your Bcr-Abl positive cell line with a Bcr-Abl negative cell line that expresses the suspected off-target (e.g., Lyn, Fyn, or ABCB1). This compound should have minimal effect on the proliferation of Bcr-Abl negative lines like U937.[4]
-
Rescue Experiments: If you hypothesize an off-target effect on Kinase 'X', try to "rescue" the phenotype by overexpressing a drug-resistant mutant of Kinase 'X' or by activating its downstream pathway through other means.
-
Chemical Genomics/Proteomics: Use unbiased chemical proteomics to identify the full spectrum of this compound targets in your specific cell line, as target profiles can be cell-type dependent.[10]
Q4: My cells are developing resistance to this compound. Could this be related to an off-target effect?
While resistance can arise from on-target mutations (this compound is ineffective against the T315I Bcr-Abl mutation), it can also be linked to off-target mechanisms.[1][11] this compound is a substrate for the ABCB1 efflux pump.[6][8] Therefore, overexpression of ABCB1 in your cell line can lead to increased drug efflux, lowering the intracellular concentration of this compound and causing apparent resistance.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: You observe high toxicity or unexpected apoptosis in a Bcr-Abl negative cell line.
-
Possible Cause: Your cell line may rely on signaling from Src family kinases (like Lyn or Fyn) for survival and proliferation. This compound's off-target inhibition of these kinases could be inducing the observed phenotype.[2][6]
-
Troubleshooting Steps:
-
Confirm Target Expression: Use Western Blot or qPCR to verify that your cell line expresses high levels of active (phosphorylated) Lyn or Fyn.
-
Check Downstream Pathways: Analyze the phosphorylation status of known downstream effectors of the Src family kinases to confirm that this compound is inhibiting the pathway.
-
Use Orthogonal Inhibitors: Treat your cells with a different Src family kinase inhibitor that does not target Bcr-Abl (e.g., SU6656) and see if it phenocopies the effect of this compound.
-
Problem 2: The IC50 of another drug in your experiment is significantly lower when co-administered with this compound.
-
Possible Cause: Your cell line likely expresses ABCB1 or ABCG2 efflux pumps, and the other drug is a substrate for these transporters. This compound is inhibiting the pumps, leading to increased intracellular accumulation and potency of the co-administered drug.[8][9]
-
Troubleshooting Steps:
-
Verify Transporter Expression: Check for the expression of ABCB1 (MDR1) and ABCG2 (BCRP) in your cells.
-
Perform Drug Accumulation Assay: Use a fluorescent substrate of these pumps (e.g., Doxorubicin, Rhodamine 123). Measure intracellular fluorescence via flow cytometry or microscopy. You should observe significantly higher fluorescence in cells treated with this compound compared to controls.[8]
-
Use a Positive Control: Replicate the experiment using a known ABC transporter inhibitor (e.g., Verapamil for ABCB1) to confirm that the observed effect is due to pump inhibition.[8]
-
Quantitative Data
Table 1: this compound Kinase Inhibition Profile
| Target Kinase | IC50 (Cell-Free Assay) | Cellular IC50 (Cell Line) | Notes |
| Bcr-Abl (WT) | 5.8 nM[4][11] | 11 nM (K562)[4] | Primary on-target. |
| Lyn | 19 nM[4][11] | Not specified | Primary on-target. |
| Fyn | Inhibited at 100 nM[7] | Not specified | Key off-target.[6][7] |
| Abl-related gene (ARG) | Inhibited at 100 nM[7] | Not specified | Off-target. |
| PDGFR | Not significantly inhibited[4] | Not specified | This compound is more selective than Imatinib. |
| c-Kit | Not significantly inhibited[4] | Not specified | This compound is more selective than Imatinib. |
| Bcr-Abl (T315I) | Not effective[1][11] | Not effective[11] | Critical resistance mutation. |
Table 2: Off-Target Reversal of Multidrug Resistance (MDR)
The following data demonstrates this compound's off-target effect on ABCB1 transporters in drug-resistant (SW620/Ad300) versus parental (SW620) colon cancer cell lines. Data is summarized from published findings.[8]
| Drug Substrate | Cell Line | This compound (3 µM) | IC50 (nM) | Fold Change in Sensitivity |
| Doxorubicin | SW620 (Parental) | No | 133.7 | - |
| SW620 (Parental) | Yes | 121.5 | ~1.1x | |
| SW620/Ad300 (Resistant) | No | 4876.7 | - | |
| SW620/Ad300 (Resistant) | Yes | 298.4 | ~16.3x | |
| Paclitaxel | SW620 (Parental) | No | 5.8 | - |
| SW620 (Parental) | Yes | 5.1 | ~1.1x | |
| SW620/Ad300 (Resistant) | No | 480.3 | - | |
| SW620/Ad300 (Resistant) | Yes | 15.2 | ~31.6x |
Experimental Protocols
Protocol 1: General In Vitro Kinase Assay
This protocol provides a general workflow for measuring the inhibitory effect of this compound on a purified kinase.
-
Reagents: Purified active kinase, kinase buffer, ATP (including [γ-33P]ATP for radiometric assay), peptide substrate specific to the kinase, and this compound serial dilutions.
-
Plate Preparation: Add kinase, substrate, and buffer to a 96-well plate.
-
Inhibitor Addition: Add serial dilutions of this compound or DMSO (vehicle control) to the wells. Incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding the ATP mixture.[11] Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction using a stop solution (e.g., phosphoric acid for radiometric assays or EDTA for ELISA-based assays).
-
Detection:
-
Data Analysis: Plot the percentage of kinase activity against the log of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol determines the effect of this compound on cell viability.
-
Cell Plating: Seed cells (e.g., K562, KU812) in a 96-well plate at a density of 1,000-5,000 cells/well and allow them to adhere or stabilize overnight.[4]
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-10 µM) in triplicate. Include a vehicle-only (DMSO) control.[4]
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours.[4]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to calculate the IC50 value.[4]
Visualizations
Signaling Pathways
Caption: this compound's dual action on primary and off-targets.
Experimental Workflows
Caption: A logical guide for investigating anomalous results.
Logical Relationships
Caption: this compound's off-target inhibition of efflux pumps.
References
- 1. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | C30H31F3N8O | CID 11387605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Neuropharmacokinetic Assessment of this compound, a Second Generation Dual BCR-Abl/Lyn Tyrosine Kinase Inhibitor, in Patients with Recurrent High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (PD015660, ZGBAJMQHJDFTQJ-DEOSSOPVSA-N) [probes-drugs.org]
- 8. This compound (INNO-406) reverses multidrug resistance by inhibiting the efflux function of ABCB1 and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (INNO-406) reverses multidrug resistance by inhibiting the efflux function of ABCB1 and ABCG2 transporters. | Sigma-Aldrich [merckmillipore.com]
- 10. A Computational Approach to Analyze the Mechanism of Action of the Kinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
Technical Support Center: Overcoming Bafetinib Resistance In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering bafetinib resistance in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, second-generation tyrosine kinase inhibitor (TKI).[1][2] It functions as a dual inhibitor, primarily targeting the Bcr-Abl fusion protein and the Src family kinase Lyn.[1][3][4] The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5] this compound is designed to overcome resistance to first-generation TKIs like imatinib.[2][5]
Q2: Which Bcr-Abl mutations does this compound inhibit?
This compound is effective against several imatinib-resistant Bcr-Abl point mutations, including M244V, G250E, Y253F, and F317L.[6] However, it is not effective against the T315I "gatekeeper" mutation.[1][3] The T315I mutation sterically hinders the binding of many TKIs, including this compound, to the ATP-binding pocket of the Abl kinase domain.[7]
Q3: Can this compound overcome multidrug resistance (MDR)?
Yes, studies have shown that this compound can reverse multidrug resistance mediated by the ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein).[8] this compound achieves this by directly inhibiting the efflux function of these transporters, thereby increasing the intracellular concentration of co-administered chemotherapeutic agents.[8]
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for this compound in a sensitive cell line.
Possible Causes:
-
Cell Line Integrity: The cell line may have developed spontaneous resistance over time or may not be the correct cell line.
-
Reagent Quality: The this compound compound may have degraded.
-
Experimental Error: Incorrect seeding density, inaccurate drug concentration, or issues with the viability assay.
Solutions:
-
Cell Line Authentication: Authenticate your cell line using short tandem repeat (STR) profiling.
-
Fresh Reagents: Use a fresh aliquot of this compound from a reputable supplier. Ensure proper storage conditions (typically -20°C).
-
Optimize Protocol:
-
Seeding Density: Ensure a consistent and optimal cell seeding density for your viability assay (e.g., MTT, CellTiter-Glo).
-
Drug Dilution: Prepare fresh serial dilutions of this compound for each experiment.
-
Assay Validation: Include positive and negative controls in your viability assay to ensure it is performing correctly.
-
Problem 2: Difficulty in generating a this compound-resistant cell line.
Possible Causes:
-
Insufficient Drug Concentration: The starting concentration of this compound may be too low to exert sufficient selective pressure.
-
Inadequate Exposure Time: The duration of drug exposure may not be long enough for resistant clones to emerge.
-
Cell Line Characteristics: Some cell lines are inherently less prone to developing resistance.
Solutions:
-
Stepwise Dose Escalation: Start with the IC50 concentration of this compound and gradually increase the concentration in a stepwise manner as the cells adapt.
-
Pulsatile Treatment: Expose cells to a higher concentration of this compound for a short period (e.g., 24-48 hours), followed by a recovery period in drug-free medium. Repeat this cycle.
-
Clonal Selection: After a period of selection, plate the cells at a low density to isolate and expand individual resistant colonies.[9]
-
Alternative Cell Line: If resistance does not develop after a prolonged period, consider using a different parental cell line.
Problem 3: No inhibition of Bcr-Abl or Lyn phosphorylation observed by Western blot.
Possible Causes:
-
Ineffective this compound Treatment: The concentration or incubation time of this compound may be insufficient.
-
Antibody Issues: The primary antibody may not be specific or sensitive enough, or the secondary antibody may be inappropriate.
-
Sample Preparation: Protein degradation or loss of phosphorylation during sample preparation.
-
Western Blotting Technique: Suboptimal transfer, blocking, or washing steps.
Solutions:
-
Optimize Treatment: Increase the concentration of this compound and/or the incubation time.
-
Antibody Validation: Use a well-validated phospho-specific antibody. Include positive and negative controls (e.g., lysates from untreated and treated sensitive cells).
-
Proper Sample Handling: Use phosphatase inhibitors in your lysis buffer to preserve phosphorylation. Keep samples on ice throughout the preparation process.
-
Western Blot Optimization:
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines
| Cell Line | Type | Target | This compound IC50 (nM) | Reference |
| K562 | Human CML | Bcr-Abl (WT) | 11 | [3] |
| 293T | Human Embryonic Kidney | Transfected with Bcr-Abl (WT) | 22 | [3] |
| KU812 | Human CML | Bcr-Abl (WT) | Potent growth suppression | [3] |
| BaF3/wt | Murine Pro-B | Transfected with Bcr-Abl (WT) | Potent growth suppression | [3] |
| BaF3/E255K | Murine Pro-B | Transfected with Bcr-Abl (E255K) | Dose-dependent antiproliferative effect | [3] |
| BaF3/T315I | Murine Pro-B | Transfected with Bcr-Abl (T315I) | Ineffective | [3] |
Table 2: Reversal of Multidrug Resistance by this compound
| Cell Line | Transporter | Substrate | Substrate IC50 (µM) | Substrate + this compound (3 µM) IC50 (µM) | Fold Reversal | Reference |
| SW620/Ad300 | ABCB1 | Doxorubicin | 6.83 ± 0.41 | 0.39 ± 0.05 | 17.51 | [8] |
| SW620/Ad300 | ABCB1 | Paclitaxel | 1.97 ± 0.15 | 0.08 ± 0.01 | 24.63 | [8] |
| NCI-H460/MX20 | ABCG2 | Mitoxantrone | 1.35 ± 0.11 | 0.12 ± 0.02 | 11.25 | [8] |
| NCI-H460/MX20 | ABCG2 | SN-38 | 0.42 ± 0.03 | 0.05 ± 0.01 | 8.40 | [8] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Determine Parental IC50: Culture the parental cell line (e.g., K562) and determine the 72-hour IC50 value of this compound using a cell viability assay (e.g., MTT).
-
Initial Selection: Continuously expose the parental cells to this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the this compound concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitoring: Regularly monitor cell viability and morphology.
-
Resistance Confirmation: After several months of continuous culture in the presence of a high concentration of this compound, confirm the development of resistance by re-evaluating the IC50 and comparing it to the parental cell line. A significant increase in the IC50 value indicates the establishment of a resistant cell line.
-
Characterization: Characterize the resistant cell line to identify the mechanism of resistance (e.g., sequencing of BCR-ABL and LYN genes, analysis of bypass signaling pathways).
Protocol 2: Bcr-Abl Kinase Activity Assay
-
Cell Lysis: Lyse this compound-treated and untreated cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Immunoprecipitation (Optional): Immunoprecipitate Bcr-Abl from the lysates using a specific antibody.
-
Kinase Reaction: Incubate the cell lysates or immunoprecipitated Bcr-Abl with a specific substrate (e.g., a synthetic peptide or a protein like CrkL) and [γ-³²P]ATP or cold ATP.
-
Detection:
-
Radiolabeling: Separate the reaction products by SDS-PAGE, expose to a phosphor screen, and quantify the incorporated radioactivity.
-
ELISA: Use a phospho-specific antibody to detect the phosphorylated substrate in an ELISA format.
-
Western Blot: Detect the phosphorylated substrate (e.g., p-CrkL) by Western blotting using a phospho-specific antibody.[12][13]
-
Protocol 3: ABC Transporter Efflux Assay
-
Cell Seeding: Seed cells that overexpress an ABC transporter (e.g., SW620/Ad300 for ABCB1) in a 96-well plate.
-
This compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known inhibitor (e.g., verapamil for ABCB1) for 1-2 hours.
-
Substrate Addition: Add a fluorescent substrate of the transporter (e.g., doxorubicin for ABCB1) to the wells and incubate for a defined period.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Data Analysis: A higher intracellular fluorescence in the presence of this compound indicates inhibition of the transporter's efflux activity.
Mandatory Visualizations
Caption: this compound inhibits Bcr-Abl and Lyn signaling pathways.
Caption: Experimental workflow for developing and characterizing this compound resistance.
Caption: Strategies to overcome in vitro this compound resistance.
References
- 1. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
- 5. Facebook [cancer.gov]
- 6. apexbt.com [apexbt.com]
- 7. View Cleared on “Gatekeeper” Mutation as Bar to Cancer Drug | Harvard Medical School [hms.harvard.edu]
- 8. This compound (INNO-406) reverses multidrug resistance by inhibiting the efflux function of ABCB1 and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenotype characterization of human melanoma cells resistant to dabrafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-CrkL (Tyr207) (E9A1U) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
Bafetinib stability in cell culture media
Welcome to the technical support center for Bafetinib. This resource provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this compound in cell culture applications.
Troubleshooting and FAQs
This section addresses common issues and questions regarding the use of this compound in experimental settings.
Q1: My this compound solution precipitated after I added it to my cell culture medium. What should I do?
A1: this compound has low solubility in aqueous solutions.[1] Precipitation is a common issue if the compound is not properly dissolved before being introduced to the aqueous cell culture medium.
-
Recommended Action: First, prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or DMF.[1] For cell-based assays, DMSO is most commonly used.[2][3] Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: I am seeing inconsistent results between experiments. Could this be related to this compound stability?
A2: Yes, inconsistent results can be a sign of compound degradation. Several factors can affect this compound's stability:
-
Improper Storage: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2]
-
Aqueous Instability: Aqueous solutions of this compound are not recommended for storage longer than one day.[1] You should prepare fresh dilutions in your cell culture medium for each experiment from a frozen stock.
-
Light Exposure: While specific data on light sensitivity is limited, it is good practice to protect drug solutions from light.
Q3: How long can I store my this compound stock solution?
A3: The stability of your stock solution depends on the solvent and storage temperature. For maximum stability, aliquot the stock solution into single-use volumes.
-
In DMSO: Can be stored for up to 1 month at -20°C or up to 1 year at -80°C.[2]
-
As a dry powder: Stable for at least 4 years when stored at -20°C.[1][4]
Q4: What is the optimal solvent for preparing this compound stock solutions?
A4: DMSO is a highly effective solvent for this compound, with a solubility of up to 100 mg/mL.[2][5] Ethanol and DMF are also suitable organic solvents.[1] For experiments requiring an aqueous buffer, it is recommended to first dissolve this compound in ethanol before diluting with the buffer (e.g., PBS).[1]
Data Summary Tables
This compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ~15 mg/mL to 100 mg/mL | [1][2][4][5] |
| Ethanol | ~25 mg/mL | [4] |
| DMF | ~25 mg/mL | [1] |
| Ethanol:PBS (1:3) | ~0.25 mg/mL | [1][4] |
| Water | <1 mg/mL | [5] |
This compound Storage and Stability
| Format | Storage Temperature | Stability Period | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1][4] |
| In DMSO | -20°C | 1 month | [2] |
| In DMSO | -80°C | 1 year | [2] |
| Aqueous Solution | Room Temperature / 4°C | Not recommended for >24 hours | [1] |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media via HPLC
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.
Objective: To quantify the concentration of this compound in cell culture medium at various time points under standard incubation conditions (37°C, 5% CO₂).
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water with formic acid gradient)[6]
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution into pre-warmed cell culture medium to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (e.g., 0.1%).
-
Incubation: Place the this compound-containing medium in a sterile container inside a cell culture incubator at 37°C with 5% CO₂.
-
Time Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the medium.
-
Sample Preparation: If the medium contains serum, precipitate proteins by adding 3 volumes of cold acetonitrile to 1 volume of the medium sample. Centrifuge at high speed (e.g., 14,000 rpm) for 10-20 minutes to pellet the protein.[7] Transfer the supernatant to a clean vial for HPLC analysis.
-
HPLC Analysis: Inject the prepared samples into the HPLC system. Use a validated method to separate and quantify the this compound peak. The degradation can be observed by the decrease in the peak area of the parent compound over time.[8]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. This data can be used to determine the degradation kinetics and half-life of this compound in the specific medium.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound in a specific cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line (e.g., K562, a Bcr-Abl-positive cell line)[2][5]
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C with 5% CO₂.[5]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression to calculate the IC₅₀ value.[5]
Visualizations
This compound Signaling Pathway
This compound is a dual tyrosine kinase inhibitor that primarily targets Bcr-Abl and the Src family kinase, Lyn.[9][10][11] This inhibition blocks downstream signaling, leading to a decrease in cell proliferation and the induction of apoptosis.[10] Additionally, this compound has been shown to suppress the expression of PD-L1 by inhibiting the transcription of c-Myc.[12]
Caption: this compound inhibits Bcr-Abl, Lyn, and c-Myc pathways.
Experimental Workflow: Stability Assessment
The following diagram outlines the workflow for assessing the stability of this compound in cell culture media.
Caption: Workflow for this compound stability testing in cell culture media.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C30H31F3N8O | CID 11387605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. This compound Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with Bafetinib experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bafetinib. Inconsistent experimental results can arise from a variety of factors, from protocol-specific issues to the underlying biology of the experimental system. This guide aims to address common challenges to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, second-generation tyrosine kinase inhibitor. It primarily functions as a dual inhibitor of Bcr-Abl and the Src family kinase Lyn.[1][2] It is effective against most imatinib-resistant Bcr-Abl mutations, with the notable exception of the T315I mutation.[2]
Q2: How should this compound be prepared and stored?
A2: this compound is typically supplied as a crystalline solid. For in vitro experiments, it is soluble in organic solvents like DMSO, ethanol, and DMF.[3] It is sparingly soluble in aqueous buffers.[3] Stock solutions in DMSO can be stored at -20°C for several months, though it is recommended to use them within a year.[4] For animal studies, a suspension can be prepared in a solution such as 0.5% methylcellulose with 0.2% Tween 80.[1] It is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[5][6]
Q3: What are the known off-target effects of this compound?
A3: While this compound is more selective than imatinib, it has been shown to inhibit other kinases, though with less potency than its primary targets. These include PDGFR and c-Kit.[1] Additionally, this compound can interact with the ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein) and ABCG2, which can influence its intracellular concentration and efficacy.[7][8][9]
Troubleshooting Inconsistent Results
Issue 1: Higher than Expected IC50 Values or Lack of Efficacy in Cell Viability Assays
Possible Cause 1: Multidrug Resistance
Some cancer cell lines exhibit multidrug resistance (MDR) through the overexpression of drug efflux pumps like ABCB1 and ABCG2. This compound has been identified as a substrate for these transporters, meaning it can be actively pumped out of the cell, reducing its intracellular concentration and apparent potency.[7][8][9]
Troubleshooting Steps:
-
Assess Transporter Expression: Check the expression levels of ABCB1 and ABCG2 in your cell line of interest using techniques like western blotting or qPCR.
-
Co-treatment with Transporter Inhibitors: Consider co-administering this compound with known inhibitors of ABCB1 (e.g., verapamil) or ABCG2 (e.g., FTC) to see if this restores sensitivity.[10]
-
Use MDR-negative Cell Lines: If possible, use or compare results with cell lines known to have low or no expression of these efflux pumps.
Possible Cause 2: Inherent or Acquired Resistance
The target cells may possess resistance mechanisms to this compound. This is particularly relevant for the T315I mutation in the Bcr-Abl kinase, which is known to confer resistance to this compound.[2]
Troubleshooting Steps:
-
Sequence the Target Kinase: If working with cell lines expected to be sensitive, sequence the Bcr-Abl kinase domain to confirm the absence of resistance mutations like T315I.
-
Alternative Inhibitors: For cells with the T315I mutation, consider using a third-generation inhibitor such as Ponatinib, which is effective against this mutation.
Possible Cause 3: Issues with Cell Viability Assay
The choice of cell viability assay can significantly impact the results. For instance, the MTT assay relies on mitochondrial reductase activity, which can be influenced by off-target effects of the drug, leading to an over- or underestimation of cell viability.
Troubleshooting Steps:
-
Use an Orthogonal Assay: Confirm your findings using a different viability assay that relies on a distinct mechanism, such as a CellTiter-Glo® (ATP-based) assay or a crystal violet staining assay.
-
Direct Cell Counting: Employ trypan blue exclusion and manual or automated cell counting to get a direct measure of viable cells.
Issue 2: Variable Inhibition of Downstream Signaling Pathways (e.g., in Western Blots)
Possible Cause 1: Cell Line-Specific Signaling
The effect of this compound on downstream signaling can be context-dependent. For example, its ability to suppress PD-L1 expression has been shown to be dependent on the presence and activity of the transcription factor c-Myc.[11][12][13][14]
Troubleshooting Steps:
-
Characterize Your Cell Line: Determine the c-Myc status (expression and phosphorylation) of your cell line. If c-Myc is not expressed or is inactive, you may not observe the expected effect on PD-L1.
-
Use Appropriate Controls: Include positive and negative control cell lines with known c-Myc status to validate your observations.
Possible Cause 2: Suboptimal Western Blot Protocol
Inconsistent western blot results can often be traced back to technical issues in the protocol.
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to determine the optimal concentrations for your specific target and cell lysate.
-
Use Fresh Lysis Buffer with Inhibitors: Ensure your lysis buffer is fresh and contains protease and phosphatase inhibitors to prevent protein degradation.[15]
-
Check Protein Loading: Use a reliable method for protein quantification and run a loading control (e.g., GAPDH, β-actin) to ensure equal loading across all lanes.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines
| Cell Line | Target | IC50 (nM) | Assay Type | Reference |
| K562 | Bcr-Abl | 11 | Cell-based | [1] |
| 293T (transfected with wt Bcr-Abl) | Bcr-Abl | 22 | Cell-based | [5] |
| BaF3/wt | Bcr-Abl | Varies | Cell Proliferation | [5] |
| BaF3/E255K | Bcr-Abl Mutant | Varies | Cell Proliferation | [1] |
| KU812 | Bcr-Abl | Varies | Cell Proliferation | [5] |
| SW620/Ad300 (Doxorubicin-resistant) | N/A (MDR reversal) | See reversal data | Chemosensitivity | [10] |
| NCI-H460/MX20 (Mitoxantrone-resistant) | N/A (MDR reversal) | See reversal data | Chemosensitivity | [10] |
Note: "Varies" indicates that while the source confirms this compound's activity, a specific IC50 value was not provided in the abstract.
Table 2: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ~15 mg/mL | [3] |
| Ethanol | ~25 mg/mL | [3] |
| DMF | ~25 mg/mL | [3] |
| Aqueous Buffer (1:3 Ethanol:PBS, pH 7.2) | ~0.25 mg/mL | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[16][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) and normalize the results to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using a suitable software package.
Western Blotting
This is a general protocol for western blotting.[19][20][21][22]
-
Sample Preparation: Treat cells with this compound for the desired time and at the desired concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL, anti-phospho-STAT5, anti-PD-L1, anti-c-Myc) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Visualizations
Caption: this compound's primary signaling pathway inhibition.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. dbaitalia.it [dbaitalia.it]
- 7. This compound (INNO-406) reverses multidrug resistance by inhibiting the efflux function of ABCB1 and ABCG2 transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (INNO-406) reverses multidrug resistance by inhibiting the efflux function of ABCB1 and ABCG2 transporters. | Sigma-Aldrich [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound (INNO-406) reverses multidrug resistance by inhibiting the efflux function of ABCB1 and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. broadpharm.com [broadpharm.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 21. bosterbio.com [bosterbio.com]
- 22. bio-rad.com [bio-rad.com]
How to minimize Bafetinib precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing Bafetinib precipitation in aqueous solutions during in vitro experiments.
Troubleshooting Guide
Issue: this compound Precipitates Out of Solution
Precipitation of this compound during experimental procedures can lead to inaccurate and unreliable results. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Initial Assessment:
-
Observe the precipitation: When does the precipitation occur?
-
Immediately upon addition to the aqueous buffer?
-
After a period of incubation?
-
At a specific temperature?
-
-
Review your protocol:
-
What is the final concentration of this compound in your assay?
-
What is the composition of your aqueous buffer (e.g., PBS, cell culture media)?
-
What is the pH of your final solution?
-
What is the final concentration of the initial solvent (e.g., DMSO)?
-
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing this compound precipitation.
Detailed Troubleshooting Steps & Methodologies:
| Issue ID | Problem | Potential Cause | Recommended Action |
| BP-01 | Precipitation upon dilution into aqueous buffer | The aqueous buffer is a poor solvent for this compound, leading to rapid supersaturation and precipitation. | 1. Decrease the final this compound concentration. 2. Optimize the initial stock concentration and dilution factor. 3. Perform serial dilutions in your aqueous buffer. |
| BP-02 | Precipitation over time | The solution is thermodynamically unstable, and precipitation occurs as the system equilibrates. | 1. Incorporate solubility-enhancing excipients. (See Experimental Protocols below) 2. Prepare solutions fresh before each experiment. |
| BP-03 | pH-dependent precipitation | This compound is likely a weak base, and its solubility decreases as the pH increases towards and beyond its pKa. | 1. Lower the pH of the aqueous buffer. (e.g., use a citrate or acetate buffer at a lower pH if compatible with your assay). 2. Maintain a slightly acidic pH if possible. |
| BP-04 | Temperature-dependent precipitation | Solubility can be affected by temperature. | 1. Control the temperature of your solutions. If precipitation occurs at room temperature, try preparing and using the solution at 37°C (if your experiment allows). 2. Avoid freeze-thaw cycles of aqueous stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add high-purity, anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility with Co-solvents and Surfactants
This protocol is adapted from formulations used for in vivo studies and can be scaled down for in vitro applications.[2]
-
Prepare a high-concentration this compound stock in DMSO as described in Protocol 1.
-
Prepare the formulation vehicle:
-
In a sterile tube, combine the components in the following order, ensuring complete mixing after each addition:
-
10% DMSO (from your this compound stock)
-
40% PEG300
-
5% Tween 80
-
45% Saline or your experimental buffer
-
-
-
Dilution: Add the this compound DMSO stock to the pre-mixed vehicle to achieve the desired final concentration.
-
Vortex the final solution until it is clear.
-
Use immediately for your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is poorly soluble in water, with reported solubility of less than 0.1 mg/mL.[1] Its solubility is significantly influenced by pH and the presence of co-solvents.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][3] Solubility in DMSO is reported to be high, for instance, 50 mg/mL or ≥57.7 mg/mL.[1][3]
Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?
A3: This is a common issue. Here are a few things to try:
-
Lower the final concentration of this compound.
-
Decrease the final percentage of DMSO in the medium to less than 0.5% if possible, as higher concentrations can be cytotoxic.
-
Prepare the final dilution immediately before adding it to the cells.
-
Consider pre-mixing your this compound DMSO stock with a small amount of serum-containing medium before further dilution, as proteins in the serum can sometimes help to stabilize the compound.
Q4: Can I use buffers other than PBS?
A4: Yes, and it may be beneficial. Since this compound is likely a weak base, using a buffer with a slightly acidic pH (e.g., citrate buffer pH 5-6) may improve its solubility, provided it is compatible with your experimental system.
Q5: How does pH affect this compound solubility?
Q6: Are there any additives that can help prevent precipitation?
A6: Yes, polymeric precipitation inhibitors can be effective. These include:
-
Hydroxypropyl methylcellulose (HPMC)
-
Polyvinylpyrrolidone (PVP)
These polymers can help maintain a supersaturated state and inhibit crystallization.[4][5] You may need to empirically determine the optimal type and concentration for your specific application.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the Bcr-Abl and Lyn tyrosine kinases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Bafetinib and Nilotinib in Tyrosine Kinase Inhibition
In the landscape of targeted cancer therapies, tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of various malignancies, particularly Chronic Myeloid Leukemia (CML). Among the second-generation TKIs, Bafetinib and Nilotinib have emerged as significant players, each with a distinct profile of kinase inhibition and clinical efficacy. This guide provides a comprehensive comparison of these two inhibitors, supported by preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Kinase Inhibition Profile
Both this compound and Nilotinib are potent inhibitors of the Bcr-Abl tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[1][2] However, their target specificity diverges beyond this primary target.
This compound is a dual Bcr-Abl and Lyn kinase inhibitor.[3][4] Lyn kinase, a member of the Src family kinases, has been implicated in imatinib resistance in CML.[1] By targeting both Bcr-Abl and Lyn, this compound offers a potential advantage in overcoming certain resistance mechanisms.[1][4]
Nilotinib also inhibits Bcr-Abl but has a broader target profile that includes KIT and Platelet-Derived Growth Factor Receptors (PDGFR).[2][5] This multi-targeted approach contributes to its efficacy in other malignancies such as Gastrointestinal Stromal Tumors (GIST).[5]
The following diagram illustrates the primary signaling pathways inhibited by this compound and Nilotinib.
Preclinical Efficacy: A Quantitative Comparison
Head-to-head preclinical studies provide valuable insights into the relative potency of this compound and Nilotinib. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of inhibitors.
| Target Kinase/Cell Line | This compound IC50 (nM) | Nilotinib IC50 (nM) | Reference |
| Cell-Free Assays | |||
| Bcr-Abl | 5.8 | Not directly compared | [3] |
| Lyn | 19 | Not applicable | [3] |
| Cell-Based Assays | |||
| K562 (CML) | 11 | Not directly compared | [3] |
| BV173 (CML) | More potent than Nilotinib | Less potent than this compound | [6] |
| KU812 (CML) | More potent than Nilotinib | Less potent than this compound | [6] |
| MYL-R (Imatinib-resistant CML, LYN overexpression) | 3.1x more effective than Nilotinib | Less effective than this compound | [6] |
As the data indicates, this compound demonstrates potent inhibition of Bcr-Abl and Lyn kinases.[3] Notably, in certain CML cell lines, particularly those with LYN overexpression, this compound shows greater potency than Nilotinib.[6]
Efficacy Against Resistant Mutations
A critical aspect of second-generation TKIs is their ability to overcome resistance to imatinib, often caused by point mutations in the Bcr-Abl kinase domain.
| Bcr-Abl Mutation | This compound Activity | Nilotinib Activity | Reference |
| T315I | Ineffective | Ineffective | [1][7] |
| F317L/V | Effective | Effective | [6][7] |
| E255K/V | Effective | Poorly sensitive | [7] |
| Y253H | Effective | Poorly sensitive | [7] |
Both this compound and Nilotinib are ineffective against the T315I "gatekeeper" mutation.[1][7] However, there are differences in their efficacy against other mutations. For instance, Nilotinib shows poor sensitivity to the Y253H and E255K/V mutations, whereas this compound is reported to be effective against them.[7] Conversely, a direct comparison in Ba/F3 cells harboring various mutations showed dasatinib to be more potent than both nilotinib and INNO-406 (this compound) against most mutants, though nilotinib and INNO-406 showed activity against some dasatinib-resistant mutations like F317L.[6]
Clinical Trial Data
While direct head-to-head clinical trials are limited, data from separate clinical studies provide an indication of their clinical efficacy.
This compound: Phase I and II clinical trials have demonstrated the clinical activity of this compound in patients with imatinib-resistant or -intolerant CML.[1] In a Phase I study, this compound induced a major cytogenetic response in 19% of patients in the chronic phase.[1] Phase II trials have also been conducted for B-cell chronic lymphocytic leukemia (B-CLL).[8]
Nilotinib: Nilotinib has undergone extensive clinical evaluation, including the large-scale Phase III ENESTnd trial, which compared Nilotinib to Imatinib as a first-line treatment for newly diagnosed Ph+ CML in the chronic phase.[9]
| Clinical Endpoint (ENESTnd @ 12 months) | Nilotinib (300 mg BID) | Imatinib (400 mg QD) | Reference |
| Major Molecular Response (MMR) | 44% | 22% | [9] |
| Complete Cytogenetic Response (CCyR) | 80% | 65% | [9] |
The ENESTnd trial demonstrated the superiority of Nilotinib over Imatinib in achieving both major molecular and complete cytogenetic responses.[9]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of tyrosine kinase inhibitors.
Bcr-Abl Kinase Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the Bcr-Abl kinase.
Methodology:
-
A reaction mixture containing recombinant Bcr-Abl enzyme, a specific peptide substrate, ATP, and a suitable kinase buffer is prepared.[10]
-
The test compound (this compound or Nilotinib) is added to the mixture at a range of concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period.
-
The level of substrate phosphorylation is quantified using methods such as radioactive detection of incorporated ³²P-ATP or fluorescence-based assays.[10]
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cancer cell lines (e.g., K562) are seeded in 96-well plates and allowed to adhere overnight.[11]
-
The cells are then treated with various concentrations of the TKI (this compound or Nilotinib) for a specified duration (e.g., 72 hours).[11]
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[11][12]
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[11][12]
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a wavelength of 570 nm.[11][12]
-
The IC50 value, representing the concentration of the drug that inhibits cell proliferation by 50%, is determined.
Conclusion
Both this compound and Nilotinib are highly effective second-generation tyrosine kinase inhibitors with distinct pharmacological profiles. This compound's dual inhibition of Bcr-Abl and Lyn kinases may offer an advantage in specific contexts of imatinib resistance. Nilotinib, with its broader kinase inhibition profile, has demonstrated robust clinical efficacy in first-line CML treatment. The choice between these inhibitors may depend on the specific molecular characteristics of the disease, including the presence of particular Bcr-Abl mutations and the expression levels of other key kinases. Further head-to-head clinical trials would be invaluable in definitively establishing the comparative efficacy and safety of these two important therapeutic agents.
References
- 1. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. mauriciolema.webhost4life.com [mauriciolema.webhost4life.com]
- 10. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
A Head-to-Head Comparison of Bafetinib and Imatinib: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two prominent tyrosine kinase inhibitors, Bafetinib and Imatinib. Designed for researchers, scientists, and drug development professionals, this document outlines their respective performance, supported by experimental data, to inform preclinical and clinical research decisions.
Introduction
Imatinib, the first-in-class BCR-ABL tyrosine kinase inhibitor, revolutionized the treatment of chronic myeloid leukemia (CML).[1] However, the emergence of resistance has necessitated the development of second-generation inhibitors.[2][3] this compound, a dual BCR-ABL and Lyn kinase inhibitor, was rationally designed based on the chemical structure of imatinib to offer improved potency and activity against certain imatinib-resistant mutations.[3] This guide offers a detailed head-to-head comparison of these two compounds.
Mechanism of Action
Both Imatinib and this compound are ATP-competitive inhibitors that target the BCR-ABL kinase, the hallmark of CML.[1] By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of downstream substrates, thereby inhibiting cellular proliferation and inducing apoptosis in BCR-ABL-positive cells.[1]
A key distinction in their mechanism is this compound's dual inhibitory action against both BCR-ABL and Lyn, a Src family kinase.[4][5][6] Lyn kinase has been implicated in imatinib resistance.[3] Imatinib, on the other hand, also inhibits other tyrosine kinases such as c-Kit and PDGF-R.[7][8]
Signaling Pathway Overview
The inhibition of BCR-ABL by this compound and Imatinib blocks several downstream signaling pathways crucial for leukemic cell proliferation and survival. The following diagram illustrates the primary signaling cascade affected by these inhibitors.
Caption: Inhibition of BCR-ABL by this compound and Imatinib.
Quantitative Data Comparison
The following tables summarize the in vitro inhibitory potency of this compound and Imatinib against various kinases and their anti-proliferative effects on different cell lines.
Table 1: In Vitro Kinase Inhibition (IC50)
| Kinase | This compound (nM) | Imatinib (nM) |
| BCR-ABL | 5.8 [4][5] | 600 [7][8] |
| v-Abl | - | 600[7][8] |
| Lyn | 19 [4][5] | - |
| Fyn | Inhibits at 100 nM[5] | - |
| c-Kit | Less potent | 100 [7][8] |
| PDGFR | Less potent | 100 [7][8] |
| Note: IC50 values are from cell-free assays and may vary between different studies and experimental conditions. |
Table 2: Inhibition of Imatinib-Resistant BCR-ABL Mutants by this compound
| Mutation | This compound Activity |
| M244V | Inhibition observed[5] |
| G250E | Inhibition observed[5] |
| Y253F | Inhibition observed[5] |
| E255K | Sensitive[5] |
| F317L | Inhibition observed[5] |
| T315I | No effect [4][5] |
Table 3: Anti-proliferative Activity (IC50) in Cell Lines
| Cell Line | This compound (nM) | Imatinib (µM) |
| K562 (BCR-ABL+) | 11 [4] | 0.21 [8] |
| KU812 (BCR-ABL+) | Potent suppression[4] | - |
| BaF3/wt (BCR-ABL+) | Potent suppression[4] | - |
| U937 (BCR-ABL-) | No effect[4] | - |
| Note: Data is derived from MTT assays. |
Preclinical studies have demonstrated that this compound is 25- to 55-fold more potent than Imatinib in vitro.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 values of kinase inhibitors.
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Reaction Setup: Bcr-Abl kinase assays are typically performed in a reaction mixture containing a peptide substrate, [γ-33P]ATP, and unlabeled ATP.[4][5]
-
Enzyme and Inhibitor Addition: The specific Bcr-Abl kinase is added to the reaction mixture at a defined concentration.[5] Serial dilutions of the test compound (this compound or Imatinib) are then added.
-
Incubation: The reaction is incubated to allow for the kinase-mediated phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through methods like scintillation counting to measure the incorporated radioactivity or through an enzyme-linked immunosorbent assay (ELISA) using a phosphorylation-specific antibody.[4][5]
-
IC50 Calculation: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.[4]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the anti-proliferative effects of compounds on cancer cell lines.
Caption: Workflow for a cell viability (MTT) assay.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., K562) are seeded into 96-well plates at a specific density.[4]
-
Compound Treatment: The cells are treated with various concentrations of this compound or Imatinib.[4]
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow the compounds to exert their effects.[4]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[4]
Western Blot Analysis of BCR-ABL Phosphorylation
Western blotting is used to detect the phosphorylation status of BCR-ABL and its downstream targets, providing a direct measure of kinase inhibition within the cell.
Caption: Workflow for Western blot analysis.
Detailed Steps:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor, and then lysed to release cellular proteins.
-
Protein Separation: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of BCR-ABL. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to bind to the primary antibody.
-
Signal Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. This signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to phosphorylated BCR-ABL is quantified to determine the extent of inhibition.
Conclusion
This compound demonstrates significantly greater in vitro potency against BCR-ABL compared to Imatinib.[2][3] Its dual inhibition of BCR-ABL and Lyn, along with its activity against a range of imatinib-resistant mutations (excluding T315I), positions it as a promising therapeutic agent.[3][4][5] However, Imatinib's broader inhibitory profile against c-Kit and PDGFR may be advantageous in other malignancies driven by these kinases.[7][8] This guide provides foundational data to aid researchers in the selection and application of these inhibitors in their specific research contexts.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Validating Bafetinib's selectivity for Lyn over other Src kinases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bafetinib's inhibitory activity, focusing on its selectivity for Lyn kinase over other Src family kinases. The information presented is supported by experimental data to aid in evaluating this compound as a selective research tool or potential therapeutic agent.
This compound (also known as INNO-406 or NS-187) is a potent, orally active dual inhibitor of Bcr-Abl and the Src family kinase Lyn.[1][2] It was developed as a second-generation tyrosine kinase inhibitor to overcome resistance to imatinib in chronic myeloid leukemia (CML).[3][4] A key aspect of this compound's design is its high affinity for Lyn kinase, which is often upregulated in imatinib-resistant CML.[5] This guide delves into the experimental data that validates this compound's selectivity profile.
Comparative Inhibitory Activity of this compound
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and enhancing therapeutic efficacy. This compound has been profiled against a panel of kinases to determine its inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase's activity. A lower IC50 value indicates greater potency.
Experimental data demonstrates that this compound is a potent inhibitor of Lyn kinase.[1] In cell-free assays, the IC50 value for Lyn was determined to be 19 nM.[1] For context, its primary target, the Bcr-Abl fusion protein, is inhibited with an IC50 of 5.8 nM.[1]
When screened against a broader panel of 79 tyrosine kinases, this compound at a concentration of 100 nM (0.1 µM) was found to significantly inhibit only four kinases: Abl, Abl-related gene (ARG), Fyn, and Lyn.[6] This indicates a high degree of selectivity. The table below summarizes the available IC50 data for this compound against key Src family kinases and its primary target, Abl.
| Kinase Target | Family | This compound IC50 (nM) |
| Lyn | Src Family | 19 [1] |
| Fyn | Src Family | <100 *[6] |
| Src | Src Family | Inhibited[7] |
| Lck | Src Family | Inhibited[7] |
| Abl | Abl Family | 5.8[1] |
*In a screening of 79 tyrosine kinases, this compound at 100 nM inhibited Fyn, indicating an IC50 value at or below this concentration.[6] **this compound is known to block the activity of Src and Lck kinases, though specific comparative IC50 values from the same experimental setup are not consistently reported across studies.[7]
Experimental Protocols
The determination of kinase inhibition and selectivity is paramount in drug discovery. The IC50 values presented were primarily determined using in vitro biochemical assays. Below are detailed methodologies for two common types of kinase inhibition assays.
ELISA-Based Kinase Inhibition Assay
An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique used to detect and quantify a substance. For kinase assays, it is adapted to measure the phosphorylation of a substrate.
-
Principle: A biotinylated peptide substrate is immobilized on a streptavidin-coated plate. The kinase, the test compound (this compound), and ATP are added. The kinase phosphorylates the substrate. A primary antibody that specifically recognizes the phosphorylated form of the substrate is then added, followed by a secondary antibody conjugated to an enzyme (like horseradish peroxidase). A chromogenic substrate is introduced, and the resulting color change, which is proportional to the amount of phosphorylated substrate, is measured using a spectrophotometer.
-
Protocol Outline:
-
Coating: 96-well streptavidin-coated plates are washed with buffer.
-
Substrate Immobilization: A biotinylated peptide substrate specific to the kinase of interest is added to each well and incubated to allow binding to the streptavidin.
-
Inhibitor Addition: Serial dilutions of this compound are added to the wells.
-
Kinase Reaction: A mixture containing the purified kinase (e.g., Lyn, Src) and ATP is added to each well to initiate the phosphorylation reaction. The plate is incubated at room temperature.
-
Detection: The reaction is stopped, and a solution containing a phospho-specific primary antibody is added. After incubation and washing, an enzyme-conjugated secondary antibody is added.
-
Signal Generation: After another incubation and wash, a chromogenic substrate is added.
-
Data Acquisition: The absorbance is read using a plate reader. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Radiometric Kinase Assay ([γ-33P]ATP)
This method measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.
-
Principle: The kinase reaction is carried out in the presence of a peptide substrate, the kinase, the inhibitor, and ATP that has been radiolabeled on its gamma phosphate ([γ-33P]ATP). If the kinase is active, the radiolabeled phosphate is transferred to the substrate. The reaction mixture is then spotted onto a phosphocellulose membrane, which binds the phosphorylated substrate. Unreacted [γ-33P]ATP is washed away. The amount of radioactivity remaining on the membrane, which is proportional to the kinase activity, is measured using a scintillation counter.
-
Protocol Outline:
-
Reaction Setup: The kinase reaction is set up in a reaction mixture (e.g., 25 µL) containing a buffer, a specific peptide substrate, the purified kinase enzyme (e.g., Bcr-Abl), and various concentrations of this compound.[1]
-
Initiation: The reaction is initiated by adding a mixture of unlabeled ATP and [γ-33P]ATP.[1]
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.
-
Stopping the Reaction: The reaction is terminated by spotting the mixture onto a phosphocellulose membrane.
-
Washing: The membrane is washed multiple times with a phosphoric acid solution to remove unincorporated [γ-33P]ATP.
-
Quantification: The radioactivity on the dry membrane is measured using a scintillation counter.
-
Analysis: The percentage of inhibition is calculated for each this compound concentration, and the data is used to determine the IC50 value.
-
Visualizing Methodologies and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow for assessing kinase selectivity and the signaling pathway of Src family kinases.
Caption: Workflow for determining kinase inhibitor selectivity.
Caption: Simplified Src family kinase signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. apexbt.com [apexbt.com]
- 7. The tyrosine kinase inhibitor this compound inhibits PAR2-induced activation of TRPV4 channels in vitro and pain in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Leukemic Activity of Bafetinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the anti-leukemic activity of Bafetinib in comparison to other prominent tyrosine kinase inhibitors (TKIs), Imatinib and Dasatinib. The information presented herein is based on preclinical experimental data to objectively evaluate their performance.
Introduction to Tyrosine Kinase Inhibitors in Leukemia Treatment
Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) are hematological malignancies characterized by the constitutively active BCR-ABL tyrosine kinase. This aberrant kinase drives uncontrolled cell proliferation and survival. Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of these leukemias by targeting the ATP-binding site of the BCR-ABL kinase, thereby inhibiting its activity.[1][2]
Imatinib was the first-generation TKI that dramatically improved patient outcomes.[3][4][5] However, resistance, often due to point mutations in the BCR-ABL kinase domain, remains a clinical challenge.[4] This led to the development of second-generation TKIs with increased potency and activity against many imatinib-resistant mutations.
Dasatinib is a potent second-generation TKI that inhibits both the active and inactive conformations of the ABL kinase and also targets SRC family kinases.[6][7][8]
This compound (INNO-406) is a second-generation TKI designed based on the chemical structure of Imatinib. It is a potent dual inhibitor of both the BCR-ABL and the Src family kinase Lyn.[9][10][11][12] Lyn kinase has been implicated in imatinib resistance.[10]
Comparative In Vitro Anti-Leukemic Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound, Imatinib, and Dasatinib in various CML cell lines, including those with imatinib-resistance mutations.
Table 1: IC50 Values in Imatinib-Sensitive CML Cell Lines
| Cell Line | This compound (nM) | Imatinib (nM) | Dasatinib (nM) |
| K562 | 11[9] | ~250-350 | ~1-5[13] |
| KU812 | Potent inhibition[9] | ~200-400 | ~1-3 |
| MYL | Potent inhibition | ~200-500 | Potent inhibition[14] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a synthesis of reported values.
Table 2: IC50 Values in Imatinib-Resistant CML Cell Lines
| BCR-ABL Mutation | This compound (nM) | Imatinib (nM) | Dasatinib (nM) |
| E255K | Potent inhibition[9] | >5000 | ~5-10 |
| F317L | 422.5[14] | >10000 | Ineffective[14] |
| T315A | 422.5[14] | >10000 | Ineffective[14] |
| T315I | >2000[14] | >10000 | >2000[14] |
Note: The T315I mutation, known as the "gatekeeper" mutation, confers resistance to this compound, Imatinib, and Dasatinib.[9][14]
Signaling Pathway Inhibition
The primary mechanism of action for these TKIs is the inhibition of the BCR-ABL signaling pathway, which blocks downstream signaling cascades responsible for cell proliferation and survival.
BCR-ABL Signaling Pathway Inhibition by TKIs.
This compound and Dasatinib have the additional mechanism of inhibiting Src family kinases. This compound is a potent dual inhibitor of BCR-ABL and Lyn, while Dasatinib has broader activity against Src family kinases.
Kinase Inhibition Profiles of TKIs.
In Vivo Anti-Leukemic Activity
In vivo studies using mouse models of CML are crucial for evaluating the therapeutic potential of TKIs. This compound has demonstrated significant anti-tumor activity in such models.
Table 3: Summary of In Vivo Efficacy
| Drug | Mouse Model | Dosing | Key Findings |
| This compound | Bcr-Abl-positive KU812 xenograft | 0.2 - 20 mg/kg/day | Significant to complete tumor growth inhibition.[9] |
| CNS leukemia model | 60 mg/kg (with CsA) | Significant inhibition of leukemia growth in the brain.[9] | |
| Imatinib | Various CML models | 50-400 mg/kg/day (oral or IP) | Efficacious at reducing tumor burden, but higher doses needed compared to human therapeutic concentrations due to rapid metabolism in mice.[15] |
| Dasatinib | SCLtTAxBCR-ABL transgenic mice | 20 mg/kg (oral) | Robustly antagonized the CML phenotype.[16] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays cited.
General Experimental Workflow for TKI Evaluation.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed leukemia cells (e.g., K562, KU812) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium.[17] Incubate overnight at 37°C in a humidified 5% CO2 incubator.[17]
-
Drug Treatment: Prepare serial dilutions of this compound, Imatinib, and Dasatinib in culture medium. Add 100 µL of the drug solutions to the respective wells and incubate for 72 hours.[17]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[18][19]
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blotting for Phospho-BCR-ABL
This technique is used to detect the phosphorylation status of BCR-ABL, a direct indicator of its kinase activity.
-
Cell Lysis: After TKI treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated BCR-ABL (e.g., anti-phospho-Abl Tyr245) overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[22] Analyze the band intensities to determine the level of BCR-ABL phosphorylation.
CML Xenograft Mouse Model
This in vivo model is used to assess the anti-tumor efficacy of the TKIs.
-
Cell Preparation: Harvest cultured human CML cells (e.g., K562) and resuspend them in a mixture of PBS and Matrigel.[24]
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).[24]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer this compound, Imatinib, or Dasatinib via oral gavage at the desired doses and schedule.[15][16]
-
Efficacy Evaluation: Continue monitoring tumor volume throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Conclusion
This compound demonstrates potent anti-leukemic activity against both imatinib-sensitive and a range of imatinib-resistant CML cell lines, with the notable exception of the T315I mutation. Its dual inhibition of BCR-ABL and Lyn kinases may offer an advantage in overcoming certain mechanisms of resistance. In comparison to Imatinib, this compound generally exhibits greater potency. Dasatinib appears to be the most potent of the three in many contexts but has a broader kinase inhibition profile. The choice of TKI for therapeutic development and clinical application will depend on a comprehensive evaluation of efficacy, selectivity, and the specific resistance profile of the leukemia. The experimental data and protocols provided in this guide offer a framework for such comparative assessments.
References
- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. proteopedia.org [proteopedia.org]
- 6. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 16. The SCLtTAxBCR-ABL transgenic mouse model closely reflects the differential effects of dasatinib on normal and malignant hematopoiesis in chronic phase-CML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bafetinib and Bosutinib in Targeting Bcr-Abl Mutations
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the efficacy of tyrosine kinase inhibitors (TKIs) against specific Bcr-Abl mutations is a critical determinant of clinical success. This guide provides a detailed comparison of two such inhibitors, bafetinib and bosutinib, with a focus on their performance against a panel of Bcr-Abl mutations, supported by experimental data and methodologies for the research and drug development community.
Introduction to this compound and Bosutinib
This compound (formerly INNO-406 or NS-187) is a potent, second-generation dual Bcr-Abl and Lyn tyrosine kinase inhibitor.[1][2] It was developed to overcome resistance to first-generation TKIs like imatinib.[2] Bosutinib (SKI-606) is also a second-generation TKI that inhibits both Src and Abl kinases.[3] Both drugs have demonstrated efficacy in patients with imatinib-resistant or intolerant CML.[3][4] A key aspect of their clinical utility lies in their activity against the spectrum of point mutations within the Bcr-Abl kinase domain that can confer resistance to imatinib and other TKIs.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and bosutinib against wild-type Bcr-Abl and various clinically relevant mutations.
Table 1: this compound IC50 Values against Bcr-Abl Kinase
| Bcr-Abl Variant | IC50 (nM) | Assay Type | Reference |
| Wild-type (cell-free) | 5.8 | Kinase Assay | [5] |
| Wild-type (K562 cells) | 11 | Cell-based Assay | [5] |
| Wild-type (293T cells) | 22 | Cell-based Assay | [5] |
| E255K | Data not available in nM, but sensitive | Cell-based Assay | [6] |
| M244V | Sensitive (IC50 not specified) | Kinase Assay | [6] |
| G250E | Sensitive (IC50 not specified) | Kinase Assay | [6] |
| Y253F | Sensitive (IC50 not specified) | Kinase Assay | [6] |
| F317L | Sensitive (IC50 not specified) | Kinase Assay | [6] |
| T315I | Inactive | Kinase Assay | [5][6] |
Table 2: Bosutinib IC50 Values against Imatinib-Resistant Bcr-Abl Mutants
Data presented as fold increase in IC50 compared to wild-type Bcr-Abl. A lower fold-increase indicates higher potency.
| Bcr-Abl Mutation | IC50 Fold Increase (vs. Wild-type) | Sensitivity Classification | Reference |
| G250E | 1.4 | Sensitive | [7] |
| Y253H | 1.1 | Sensitive | [7] |
| E255K | 1.1 | Sensitive | [7] |
| E255V | 1.1 | Sensitive | [7] |
| F317L | 1.2 | Sensitive | [7] |
| M351T | 1.0 | Sensitive | [7] |
| F359V | 1.3 | Sensitive | [7] |
| H396P | 1.1 | Sensitive | [7] |
| T315I | Highly Resistant | Resistant | [7][8] |
| V299L | Highly Resistant | Resistant | [8] |
Sensitivity Classification from the source: Sensitive (≤2-fold increase), Resistant (2.01 to 10-fold increase), Highly Resistant (>10-fold increase).[7]
Bcr-Abl Signaling Pathway
Bcr-Abl is a constitutively active tyrosine kinase that drives the malignant phenotype in CML by activating a complex network of downstream signaling pathways. These pathways promote cell proliferation, survival, and inhibit apoptosis. Both this compound and bosutinib exert their therapeutic effect by inhibiting the kinase activity of Bcr-Abl, thereby blocking these downstream signals.
Caption: Bcr-Abl signaling pathways and points of inhibition by this compound and bosutinib.
Experimental Protocols
The determination of IC50 values relies on robust and reproducible experimental protocols. Below are detailed methodologies for the key assays cited in this guide.
Bcr-Abl Kinase Inhibition Assay (Radiometric)
This assay measures the direct inhibition of Bcr-Abl kinase activity.
-
Reaction Mixture Preparation: Prepare a 25 µL reaction mixture containing 250 µM peptide substrate (e.g., a biotinylated peptide with a tyrosine phosphorylation site), 740 Bq/µL [γ-33P]ATP, 20 µM cold ATP, and 10 nM of the purified Bcr-Abl kinase (wild-type or mutant).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or bosutinib) to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, typically containing a high concentration of EDTA.
-
Signal Detection: The phosphorylated peptide is captured, for example, on a streptavidin-coated plate. The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.
-
IC50 Calculation: The percentage of inhibition at each drug concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response curve with a logistical equation.
Cell Proliferation/Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation and viability of Bcr-Abl-expressing cells.
-
Cell Seeding: Seed Bcr-Abl-positive cell lines (e.g., K562, or Ba/F3 cells engineered to express specific Bcr-Abl mutations) into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well).
-
Drug Treatment: Add serial dilutions of this compound or bosutinib to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours.[9][10][11]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability at each drug concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.
Caption: Workflow for determining the inhibitory activity of this compound and bosutinib.
Logical Framework for TKI Selection
The choice between this compound and bosutinib for a patient with CML who has developed resistance to prior therapies is a multifactorial decision. The Bcr-Abl mutation profile is a primary consideration, alongside the patient's comorbidities and the known safety profiles of the drugs.
Caption: Logical workflow for TKI selection based on Bcr-Abl mutation status.
Conclusion
Both this compound and bosutinib are effective second-generation TKIs with activity against a range of imatinib-resistant Bcr-Abl mutations. The data presented in this guide highlight their respective inhibitory profiles. Bosutinib has been extensively profiled against a wider panel of mutations in comparative studies. Both agents are inactive against the T315I "gatekeeper" mutation. The choice of TKI should be guided by the specific mutation present, as determined by molecular testing, in conjunction with patient-specific factors. The experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies in the ongoing effort to optimize treatment strategies for CML.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
A Comparative Analysis of Bafetinib's Side Effect Profile in the Context of Second and Third-Generation BCR-ABL Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profile of Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor, alongside other second and third-generation tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML) and other hematological malignancies. While comprehensive, publicly available quantitative data on this compound's adverse event profile from its completed Phase I and II clinical trials (NCT00352677 and NCT01144260) is limited, this guide synthesizes the available information and presents a detailed comparison with established TKIs: Dasatinib, Nilotinib, Bosutinib, and Ponatinib.
Executive Summary
This compound was developed as a more potent and specific alternative to Imatinib, with the aim of having fewer adverse effects due to its narrower kinase spectra, primarily targeting Lyn and Bcr-Abl[1]. Preclinical studies in animal models indicated a favorable safety profile, with no adverse effects observed at therapeutic doses[2]. Limited clinical data from a study in patients with recurrent high-grade gliomas reported grade 3 toxicities possibly related to this compound, including elevated alanine aminotransferase and bacterial meningitis, though the latter was potentially a post-operative complication[3]. A Phase 2 trial in B-cell chronic lymphocytic leukemia (B-CLL) also suggested a preliminary safety profile, but specific data on the incidence of adverse events were not detailed in the available resources[4].
Due to the scarcity of detailed public data for this compound, this guide focuses on a robust comparison of the well-documented side effect profiles of Dasatinib, Nilotinib, Bosutinib, and Ponatinib, providing a benchmark against which this compound's safety can be evaluated as more data becomes available.
Comparative Analysis of TKI Side Effect Profiles
The following table summarizes the incidence of common hematological and non-hematological adverse events observed in clinical trials for Dasatinib, Nilotinib, Bosutinib, and Ponatinib. Data is presented as the percentage of patients experiencing the adverse event, with Grade 3/4 severities noted where available. It is important to note that direct comparison between these agents is challenging due to differences in study populations, disease stages, and trial designs.
| Adverse Event | Dasatinib (%) | Nilotinib (%) | Bosutinib (%) | Ponatinib (%) |
| Hematological | ||||
| Neutropenia | 30-50 | 17-31 | 13-20 | 18-35 |
| Thrombocytopenia | 22-49 | 18-29 | 14-25 | 32-40 |
| Anemia | 10-20 | 7-12 | 15-20 | 6-28 |
| Non-Hematological | ||||
| Diarrhea | 18-50 | 8-22 | 70-86 | 20-33 |
| Nausea | 10-24 | 11-31 | 35-48 | 15-25 |
| Rash | 11-35 | 21-38 | 34-47 | 27-34 |
| Fatigue | 15-25 | 15-28 | 20-39 | 20-30 |
| Headache | 10-16 | 11-18 | 15-22 | 20-25 |
| Myalgia/Musculoskeletal Pain | 14-21 | 4-15 | 9-23 | 15-25 |
| Fluid Retention/Edema | 22-37 | 2-10 | 5-12 | 10-15 |
| Pleural Effusion | 14-28 | <1-2 | <1-2 | 2-5 |
| Increased Lipase | 5-11 | 4-10 | 8-15 | 10-28 |
| Hypertension | 5-10 | 3-9 | 8-16 | 7-25 |
| Arterial Occlusive Events | <1-2 | 1-5 | <1-2 | 12-20 |
Note: The ranges presented are compiled from multiple sources and clinical trials and may vary based on patient population and treatment line.
Signaling Pathways and Experimental Protocols
BCR-ABL Signaling Pathway
Bcr-Abl is a constitutively active tyrosine kinase that drives the proliferation and survival of leukemic cells through the activation of multiple downstream signaling pathways. Understanding these pathways is crucial for appreciating the mechanism of action and potential off-target effects of TKIs.
Caption: Simplified BCR-ABL signaling pathways leading to cell proliferation and survival.
Experimental Workflow for TKI Side Effect Assessment
The assessment and grading of adverse events in clinical trials of TKIs follow a standardized workflow to ensure consistency and comparability of data.
Caption: General experimental workflow for assessing TKI side effects in clinical trials.
Detailed Experimental Protocols
The evaluation of adverse events (AEs) in clinical trials for tyrosine kinase inhibitors is rigorously standardized to ensure patient safety and to generate reliable data for regulatory approval and clinical decision-making. The cornerstone of this process is the Common Terminology Criteria for Adverse Events (CTCAE) , developed by the National Cancer Institute (NCI).
1. Patient Monitoring and AE Detection:
-
Frequency of Monitoring: Patients enrolled in TKI clinical trials undergo frequent monitoring, which includes regular clinic visits, physical examinations, and laboratory tests (complete blood counts, serum chemistry panels, liver function tests, etc.). The frequency is typically higher at the beginning of treatment and then spaced out as the patient stabilizes on the therapy.
-
Patient-Reported Outcomes (PROs): Increasingly, clinical trials incorporate PROs to capture the patient's experience of side effects. This is crucial as some AEs, such as fatigue and nausea, are subjective and may be underestimated by clinicians.
-
Clinician Observation: Healthcare professionals actively look for and document any observed AEs, such as skin rashes or edema.
2. Grading of Adverse Events using CTCAE:
The CTCAE provides a standardized nomenclature and severity grading scale for AEs. The current version is CTCAE v5.0. Each AE is graded on a 5-point scale:
-
Grade 1 (Mild): Asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2 (Moderate): Minimal, local, or noninvasive intervention indicated; limiting instrumental activities of daily living (ADL).
-
Grade 3 (Severe): Medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4 (Life-threatening): Urgent intervention indicated.
-
Grade 5 (Death): Death related to the AE.
3. Data Collection and Analysis:
-
Case Report Forms (CRFs): All AEs, along with their severity (grade), duration, and relationship to the study drug (as assessed by the investigator), are meticulously recorded on CRFs.
-
Statistical Analysis: The collected data is then statistically analyzed to determine the incidence, severity, and nature of AEs associated with the TKI. This includes calculating the percentage of patients experiencing each type of AE and stratifying them by grade.
4. Dose Modification and Management:
The protocol for managing AEs is predefined in the clinical trial protocol. For most TKIs, the management of Grade 1 and 2 AEs often involves supportive care (e.g., anti-diarrheal medication). For Grade 3 or 4 AEs, the protocol typically requires dose interruption or reduction. Once the AE has resolved or returned to a lower grade, the TKI may be reintroduced at a lower dose.
This structured approach to AE assessment and management is critical for defining the safety profile of a new TKI like this compound and for providing guidance on its safe and effective use in clinical practice. As more data from this compound's clinical development program becomes publicly available, a more direct and quantitative comparison of its side effect profile with other TKIs will be possible.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. A Neuropharmacokinetic Assessment of this compound, a Second Generation Dual BCR-Abl/Lyn Tyrosine Kinase Inhibitor, in Patients with Recurrent High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CytRx Corporation Announces the Presentation of Favorable Phase 2 Clinical Results with this compound in Relapsed B-Cell Chronic Lymphocytic Leukemia at American Society of Hematology Conference - BioSpace [biospace.com]
Replicating Bafetinib's Efficacy: A Comparative Guide to Published Experimental Results
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Bafetinib's performance against other tyrosine kinase inhibitors (TKIs), supported by published experimental data. Detailed methodologies for key experiments are presented to facilitate the replication of these findings.
This compound (formerly INNO-406 and NS-187) is a second-generation, orally active dual Bcr-Abl and Lyn tyrosine kinase inhibitor.[1][2][3] It was developed to overcome resistance to first-generation TKIs like Imatinib in the treatment of Chronic Myeloid Leukemia (CML) and other cancers.[2][3][4] this compound exhibits greater potency than Imatinib and is effective against a majority of Imatinib-resistant Bcr-Abl mutations, with the notable exception of the T315I mutation.[2][5] Its dual inhibitory action on both Bcr-Abl and Lyn kinases offers a potential advantage in treating cancers where Lyn is overexpressed or activated, which can be a mechanism of resistance to other TKIs.[2][5]
Comparative Efficacy of this compound
This compound has demonstrated significant potency in both enzymatic and cell-based assays, outperforming the first-generation TKI, Imatinib. Its efficacy has been evaluated in various cancer cell lines and preclinical models.
In Vitro Kinase Inhibition
This compound is a potent inhibitor of both Bcr-Abl and Lyn kinases.
| Kinase Target | This compound IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Reference |
| Bcr-Abl (cell-free) | 5.8 | - | [1] |
| Lyn (cell-free) | 19 | - | [1] |
| Bcr-Abl (K562 cells) | 11 | - | [1] |
| Bcr-Abl (293T cells) | 22 | - | [1] |
Cellular Proliferation Assays
This compound effectively inhibits the growth of various cancer cell lines, particularly those positive for the Bcr-Abl fusion protein.
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | 11 | - | [1] |
| KU812 | Chronic Myeloid Leukemia | - | - | [6] |
| BaF3/wt Bcr-Abl | Murine Pro-B cells | - | - | [1] |
| BaF3/E255K | Murine Pro-B cells (Imatinib-resistant) | - | - | [1] |
| U-138MG | Glioblastoma | ~2500 (at 48h) | - | [7] |
Note: Direct comparative IC₅₀ values for Imatinib in the same experiments were not always available in the reviewed literature.
In Vivo Preclinical Models
Preclinical studies in animal models have demonstrated the anti-tumor activity of this compound.
| Animal Model | Cancer Type | This compound Treatment | Outcome | Reference |
| KU812 Xenograft (mice) | Chronic Myeloid Leukemia | 20 mg/kg/day (p.o.) | Complete tumor growth inhibition | [1] |
| Balb/c mice | - | 200 mg/kg/day | Maximal tolerated dose | [1] |
| CNS Leukemia Model (mice) | Leukemia | 60 mg/kg this compound + 50 mg/kg Cyclosporine A | Significant inhibition of leukemia growth in the brain | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound.
Bcr-Abl Kinase Assay (Enzymatic)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase
-
Peptide substrate (e.g., Abltide)
-
[γ-³³P]ATP or unlabeled ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other inhibitors) at various concentrations
-
96-well plates
-
Phosphocellulose paper or other capture method
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the Bcr-Abl kinase and the peptide substrate in the kinase reaction buffer.
-
Add serial dilutions of this compound or control vehicle to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³³P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC₅₀ value.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the impact of this compound on the metabolic activity of viable cells, which is an indicator of cell proliferation.[8]
Materials:
-
Cancer cell lines (e.g., K562, U-138MG)
-
Complete cell culture medium
-
This compound (or other inhibitors) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)[9]
-
96-well cell culture plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Treat the cells with serial dilutions of this compound or control vehicle and incubate for a specified period (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Carefully remove the culture medium.[9]
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[9]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at a wavelength of 570-590 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a comprehensive understanding of this compound's mechanism of action and evaluation.
Bcr-Abl Signaling Pathway
This compound inhibits the constitutively active Bcr-Abl tyrosine kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[10][11]
Caption: this compound inhibits the Bcr-Abl signaling pathway.
Lyn Kinase Signaling Pathway
Lyn kinase, a member of the Src family, is involved in various cellular processes, and its inhibition by this compound contributes to the drug's anti-cancer effects.[12][13]
Caption: this compound inhibits the Lyn kinase signaling pathway.
Experimental Workflow for this compound Evaluation
The general workflow for assessing the in vitro efficacy of this compound involves a series of established laboratory procedures.
Caption: In vitro evaluation workflow for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. ascopubs.org [ascopubs.org]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Lyn Kinase Promotes the Proliferation of Malignant Melanoma Cells through Inhibition of Apoptosis and Autophagy via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
Bafetinib's Efficacy Against T315I Mutant Bcr-Abl: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of the T315I "gatekeeper" mutation in the Bcr-Abl kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to many first and second-generation tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of Bafetinib's potency against the T315I mutant Bcr-Abl, alongside other notable TKIs, supported by experimental data and detailed methodologies.
Executive Summary
This compound (formerly INNO-406), a second-generation TKI, is a potent dual inhibitor of Bcr-Abl and the Src family kinase Lyn.[1] While effective against a range of imatinib-resistant Bcr-Abl mutations, preclinical studies have consistently demonstrated that This compound is not effective against the T315I mutation .[2][3] This lack of activity is a critical limitation. In contrast, third-generation TKIs such as Ponatinib and Olverembatinib, as well as the allosteric inhibitor Asciminib, have been specifically designed to overcome T315I-mediated resistance and exhibit significant potency against this formidable mutant.
Comparative Potency of Tyrosine Kinase Inhibitors Against T315I Bcr-Abl
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other key TKIs against the T315I mutant of Bcr-Abl. Lower IC50 values indicate higher potency.
| Tyrosine Kinase Inhibitor | Class | Target | IC50 against T315I Bcr-Abl (nM) |
| This compound | Second-Generation TKI | ATP-competitive | Inactive [2][4] |
| Ponatinib | Third-Generation TKI | ATP-competitive | 2.0 - 11[2] |
| Olverembatinib (HQP1351) | Third-Generation TKI | ATP-competitive | 0.68[5][6][7] |
| Asciminib | STAMP Inhibitor | Allosteric | Effective[8][9][10] |
Signaling Pathway and Experimental Workflow Visualizations
To contextualize the mechanism of action and evaluation of these inhibitors, the following diagrams illustrate the Bcr-Abl signaling pathway and a typical experimental workflow for assessing TKI potency.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to determine the potency of TKIs against Bcr-Abl.
In Vitro Bcr-Abl Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against wild-type and T315I mutant Bcr-Abl kinase.
Materials:
-
Recombinant human Bcr-Abl (wild-type and T315I mutant)
-
Biotinylated peptide substrate (e.g., Abltide)
-
ATP (Adenosine triphosphate), including radiolabeled [γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (e.g., this compound, Ponatinib) dissolved in DMSO
-
96-well plates (e.g., streptavidin-coated plates for non-radioactive methods)
-
Phosphocellulose paper and scintillation counter (for radioactive method) or appropriate plate reader for non-radioactive methods.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute into the kinase reaction buffer.
-
In a 96-well plate, add the recombinant Bcr-Abl kinase (wild-type or T315I mutant) to each well.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (containing a tracer amount of radiolabeled ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
For radioactive method:
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For non-radioactive method (e.g., ELISA-based):
-
Stop the reaction with an EDTA-containing buffer.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.
-
Detect the phosphorylated substrate using a phosphotyrosine-specific antibody conjugated to a detectable enzyme (e.g., HRP).
-
Add a chemiluminescent or colorimetric substrate and measure the signal with a plate reader.
-
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of leukemia cells that are dependent on Bcr-Abl signaling.
Objective: To determine the IC50 of a test compound for inhibiting the proliferation of leukemia cell lines expressing wild-type or T315I mutant Bcr-Abl.
Materials:
-
Leukemia cell lines (e.g., Ba/F3 murine pro-B cells) engineered to express human wild-type Bcr-Abl or T315I mutant Bcr-Abl. These cells are dependent on Bcr-Abl for survival and proliferation.
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or CellTiter-Glo).
-
Plate reader.
Procedure:
-
Seed the Bcr-Abl expressing cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the diluted compounds to the wells. Include a vehicle control (DMSO) and a background control (medium only).
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Add the cell proliferation detection reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The available data conclusively demonstrate that this compound, while a potent inhibitor of wild-type and several mutant forms of Bcr-Abl, lacks efficacy against the clinically significant T315I mutation. For researchers and clinicians targeting T315I-positive CML, third-generation TKIs like Ponatinib and Olverembatinib, or the novel allosteric inhibitor Asciminib, represent the effective therapeutic strategies. The experimental protocols detailed herein provide a framework for the continued evaluation and development of novel TKIs to overcome resistance in CML and other kinase-driven malignancies.
References
- 1. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Asciminib, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Olverembatinib | Bcr-Abl | TargetMol [targetmol.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. research.sahmri.org.au [research.sahmri.org.au]
- 9. Asciminib for Patients With CML After Failure of ABL Kinase Inhibitor Treatment - The ASCO Post [ascopost.com]
- 10. targetedonc.com [targetedonc.com]
Benchmarking Bafetinib Against Novel Bcr-Abl Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Chronic Myeloid Leukemia (CML) treatment has been significantly shaped by the development of Bcr-Abl tyrosine kinase inhibitors (TKIs). While second-generation inhibitors like Bafetinib offered improvements over Imatinib, the emergence of resistance, particularly through the T315I "gatekeeper" mutation, has driven the development of novel inhibitors with distinct mechanisms of action. This guide provides an objective comparison of this compound against newer Bcr-Abl inhibitors, including the allosteric inhibitor Asciminib and third-generation ATP-site inhibitors Olverembatinib and Vodobatinib, supported by experimental data and detailed methodologies.
Mechanism of Action and Kinase Selectivity
This compound is a dual inhibitor of the Bcr-Abl and Lyn tyrosine kinases.[1][2] It binds to the ATP-binding site of the Bcr-Abl kinase domain, a mechanism shared with other first and second-generation TKIs. In contrast, novel inhibitors have evolved to overcome the limitations of earlier drugs.
-
This compound: An ATP-competitive inhibitor of both Bcr-Abl and the Src family kinase Lyn.[1][2]
-
Asciminib (STAMP Inhibitor): Employs a unique allosteric mechanism by binding to the myristoyl pocket of the ABL kinase.[3][4] This different binding site allows it to be effective against mutations that confer resistance to ATP-site inhibitors.[1][3]
-
Olverembatinib: A third-generation ATP-competitive inhibitor designed to potently bind to a wide range of Bcr-Abl mutations.[5]
-
Vodobatinib: A third-generation ATP-competitive TKI developed to be potent and selective against wild-type and mutated Bcr-Abl.[5]
Data Presentation: Inhibitor Potency and Resistance Profiles
The following tables summarize the inhibitory concentrations (IC50) of this compound and novel inhibitors against wild-type and various mutated forms of Bcr-Abl, as well as their primary mechanisms of action.
Table 1: Comparison of IC50 Values (nM) Against Bcr-Abl Kinase
| Inhibitor | Wild-Type Bcr-Abl | T315I Mutant | Other Common Mutants |
| This compound | 5.8[2] | Ineffective[2] | Active against M244V, G250E, Y253F, F317L[3] |
| Asciminib | ~0.25[6][7] | Active (higher dose required)[4] | Active against most ATP-site mutations[1][8] |
| Olverembatinib | 0.34[5] | 0.68[5] | Broadly active (e.g., E255K: 0.27, G250E: 0.71) |
| Vodobatinib | Potent | Ineffective[9] | Effective against most other mutations[10] |
Table 2: Overview of Bcr-Abl Inhibitor Characteristics
| Characteristic | This compound | Asciminib | Olverembatinib | Vodobatinib |
| Mechanism of Action | ATP-Competitive (Abl/Lyn) | Allosteric (Myristoyl Pocket) | ATP-Competitive | ATP-Competitive |
| Generation | Second | First-in-class (STAMP) | Third | Third |
| Activity Against T315I | No | Yes | Yes | No |
| Known Resistance Mutations | T315I | Myristoyl Pocket Mutations | Compound Mutations | T315I |
Experimental Protocols
Bcr-Abl Kinase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the Bcr-Abl kinase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
Enzyme and Substrate: Add recombinant Bcr-Abl kinase (wild-type or mutant) to the reaction mixture at a concentration of 10 nM.[2] Add a biotinylated peptide substrate.
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound, Asciminib) at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP. For radiometric assays, [γ-33P]ATP is used.[2] For FRET-based assays, unlabeled ATP is used.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection:
-
Radiometric Assay: Stop the reaction and transfer the mixture to a streptavidin-coated filter plate to capture the biotinylated substrate. Wash to remove unbound ATP. Measure the incorporated radioactivity using a scintillation counter.
-
FRET-based Assay: Add a development reagent containing a terbium-labeled anti-phosphotyrosine antibody. After incubation, measure the FRET signal on a suitable plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following inhibitor treatment.
Methodology:
-
Cell Seeding: Plate CML cell lines (e.g., K562 for wild-type Bcr-Abl, or Ba/F3 cells engineered to express specific Bcr-Abl mutants) in 96-well plates at a density of 1 x 10^4 cells/well.[2]
-
Inhibitor Treatment: Add serial dilutions of the test inhibitors to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.
Visualizations
Caption: Bcr-Abl Signaling Pathways
Caption: TKI Benchmarking Workflow
References
- 1. research.sahmri.org.au [research.sahmri.org.au]
- 2. researchgate.net [researchgate.net]
- 3. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Vodobatinib Effective in Patients with CML Regardless of Previous Ponatinib Therapy - Oncology Practice Management [oncpracticemanagement.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Asciminib | BCR-ABL1 inhibitor, allosteric | CML (chronic myeloid leukemia) | CAS 1492952-76-7 (free base) | Buy Asciminib from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Bafetinib
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Bafetinib. Adherence to these procedures is mandatory to ensure personal safety and minimize environmental exposure.
Researchers, scientists, and drug development professionals working with this compound, a potent tyrosine kinase inhibitor, must employ stringent safety protocols to mitigate risks of exposure. This guide details the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures. This compound is classified as harmful if swallowed and is very toxic to aquatic life, necessitating meticulous handling from receipt to disposal.[1]
Essential Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is imperative that all personnel are trained in the correct use and disposal of this equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves conforming to ASTM D6978 (or equivalent).[2][3] | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove. Powder-free gloves minimize aerosolization of the compound. |
| Eye and Face Protection | Safety goggles with side-shields. A full-face shield is required when there is a risk of splashes or aerosol generation.[1][2] | Protects eyes and face from accidental splashes of solutions or contact with airborne particles. |
| Body Protection | Disposable, lint-free, low-permeability gown with long sleeves, tight-fitting cuffs, and a back closure.[1][2] | Provides a barrier against contamination of skin and personal clothing. The specific design minimizes the risk of accidental exposure. |
| Respiratory Protection | A fit-tested NIOSH-approved N95 or N100 respirator is mandatory when handling the powdered form of this compound or when there is a potential for aerosol generation.[2] | Protects against inhalation of the powdered compound, which is a primary route of exposure. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage.
-
This compound powder should be stored at -20°C in a tightly sealed container, away from direct sunlight and sources of ignition.[1]
-
Solutions of this compound in solvent should be stored at -80°C.[1]
-
The storage area should be clearly labeled with appropriate hazard warnings.
Preparation and Use
-
All handling of this compound powder, including weighing and reconstitution, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.[4]
-
Ensure adequate ventilation and have an accessible safety shower and eye wash station.[1]
-
Use dedicated equipment (e.g., spatulas, weighing boats) for handling this compound.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
Spills and Accidental Exposure
-
In case of a spill:
-
In case of skin contact:
-
Immediately remove contaminated clothing.
-
Rinse the affected skin thoroughly with large amounts of water.[1]
-
Seek medical attention.
-
-
In case of eye contact:
-
Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
Seek immediate medical attention.
-
-
If swallowed:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Segregation: All materials contaminated with this compound, including gloves, gowns, weighing papers, and pipette tips, must be segregated as hazardous cytotoxic waste.
-
Waste Containers: Use clearly labeled, leak-proof, and sealed containers for all this compound waste.
-
Disposal Route: Dispose of all this compound waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.[1] Do not dispose of this compound or its waste down the drain.[1]
This compound Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
By strictly adhering to these guidelines, research professionals can significantly minimize the risks associated with handling the potent compound this compound, ensuring a safer laboratory environment for all.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
